(S)-Methyl 2-aminohexanoate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554799 | |
| Record name | Methyl L-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-54-0 | |
| Record name | L-Norleucine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-aminohexanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-Methyl 2-aminohexanoate hydrochloride, also known as L-Norleucine methyl ester hydrochloride. This compound is a valuable building block in peptide synthesis and pharmaceutical research. This document details the primary synthesis pathways, experimental protocols, and relevant analytical data.
Introduction
This compound is the methyl ester hydrochloride salt of L-norleucine, a non-proteinogenic α-amino acid. Its structural similarity to natural amino acids like leucine and methionine makes it a useful tool for studying protein structure and function, as well as for the development of novel therapeutic peptides with enhanced stability and modified biological activity. This guide outlines the prevalent methods for its preparation, starting from the synthesis of the L-norleucine precursor to its final esterified and salified form.
Synthesis of the Precursor: (S)-2-Aminohexanoic Acid (L-Norleucine)
A common and versatile method for the synthesis of α-amino acids is the amidomalonate synthesis. This pathway allows for the introduction of various side chains, making it suitable for the preparation of non-proteinogenic amino acids like L-norleucine.
The general workflow for the synthesis of L-norleucine via this method is depicted below:
Figure 1: Synthesis of L-Norleucine via Amidomalonate Synthesis. This diagram illustrates the two main stages: alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation to yield the target amino acid.
Experimental Protocol: Amidomalonate Synthesis of L-Norleucine
This protocol is a general representation and may require optimization.
-
Alkylation: Diethyl acetamidomalonate is dissolved in a suitable solvent, such as ethanol. A strong base, typically sodium ethoxide, is added to deprotonate the α-carbon, forming an enolate. 1-Bromobutane is then added to the reaction mixture, which undergoes an SN2 reaction with the enolate to form diethyl 2-acetamido-2-butylmalonate. The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Hydrolysis and Decarboxylation: The alkylated intermediate is then subjected to acidic hydrolysis, usually by refluxing with a strong acid like hydrochloric acid. This step hydrolyzes both the ester and amide groups and is followed by decarboxylation upon heating to yield racemic norleucine.
-
Resolution: To obtain the desired (S)-enantiomer, a resolution step is necessary. This can be achieved through various methods, such as enzymatic resolution or crystallization with a chiral resolving agent.
Esterification of L-Norleucine to this compound
The most common and straightforward methods for the esterification of amino acids involve the use of an alcohol in the presence of an acid catalyst. The two most widely employed methods are the use of trimethylchlorosilane (TMSCl) in methanol and thionyl chloride (SOCl₂) in methanol.
Method 1: Trimethylchlorosilane (TMSCl) in Methanol
This method is known for its mild reaction conditions and simple work-up procedure.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-aminohexanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-Methyl 2-aminohexanoate hydrochloride (CAS No: 3844-54-0). This compound, also known as L-Norleucine methyl ester hydrochloride, serves as a valuable amino acid derivative and building block in peptide synthesis and pharmaceutical research.[1][2] Its structure, which mimics natural amino acids, offers unique advantages for researchers in drug formulation and protein engineering.[1]
Chemical Structure and Identity
This compound is the hydrochloride salt of the methyl ester of L-norleucine. The presence of a chiral center at the alpha-carbon confers optical activity to the molecule.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for applications in chemical synthesis, formulation development, and biochemical assays.
| Property | Value | Reference(s) |
| CAS Number | 3844-54-0 | [1][2] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][2] |
| Molecular Weight | 181.7 g/mol | [2][3] |
| Appearance | White to off-white solid, powder, or crystals | [3] |
| Melting Point | 131-140 °C | [1] |
| Specific Optical Rotation | [α]²⁰/D = +24.5 ± 1° (c = 1.1% in Methanol) | [1] |
| Solubility | Data not available. Expected to be soluble in water and polar organic solvents like methanol and ethanol. | |
| pKa | Data not available. The α-ammonium group (R-NH₃⁺) is the primary acidic proton, with an expected pKa in the range of 7-8. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard procedures adapted for the analysis of an amino acid ester hydrochloride.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity.
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground. The powder is packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the range. For a pure compound, this range should be narrow.
Specific Optical Rotation Measurement
Optical rotation confirms the enantiomeric identity and purity of the chiral compound.
Protocol:
-
Solution Preparation: Accurately weigh approximately 110 mg of this compound and dissolve it in a 10 mL volumetric flask using methanol to create a solution with a concentration (c) of 1.1 g/100 mL.[1]
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, λ = 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the solvent (methanol).
-
Sample Measurement: Rinse and fill the polarimeter sample tube (with a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.
-
Data Acquisition: Measure the observed angle of rotation (α). The measurement should be repeated several times, and the average value should be used.
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/100 mL
-
Solubility Determination (Qualitative and Protocol for Quantification)
While a specific solubility value is not publicly available, its hydrochloride salt form suggests good solubility in aqueous and polar protic solvents.
Protocol for Equilibrium Solubility Measurement:
-
System Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial at a constant temperature (e.g., 25°C).
-
Equilibration: Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant, and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC with UV detection, LC-MS, or quantitative NMR.
-
Result Expression: The solubility is expressed in units such as mg/mL or g/100 mL.
pKa Determination
The pKa value is crucial for understanding the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and interaction with biological targets. For this compound, the relevant pKa corresponds to the dissociation of the protonated α-amino group.
Caption: Ionization state relative to pH and pKa.
Protocol via Potentiometric Titration:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the flattest region (buffer region) of the titration curve before the steep inflection point.
References
Spectroscopic Analysis of H-Nle-OMe·HCl: A Technical Guide to ¹H and ¹³C NMR Data
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for H-Nle-OMe·HCl, the methyl ester hydrochloride of norleucine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and analytical workflow.
Molecular Structure
H-Nle-OMe·HCl, with the chemical formula C₇H₁₆ClNO₂, is the hydrochloride salt of the methyl ester of L-norleucine. The structure consists of a linear six-carbon chain (hexyl group) with an amino group and a methyl ester group at the α-carbon. The presence of the hydrochloride salt results in the protonation of the amino group.
Mass Spectrometry Analysis of (S)-Methyl 2-aminohexanoate Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (S)-Methyl 2-aminohexanoate hydrochloride, a key intermediate in various synthetic applications. The document details experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presents expected fragmentation data, and illustrates analytical workflows and fragmentation pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
(S)-Methyl 2-aminohexanoate is a chiral amino acid ester. Its hydrochloride salt form is often used to improve stability and handling. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Due to the non-volatile nature of the hydrochloride salt, analytical methods typically involve either direct analysis of the free amino acid ester using techniques like LC-MS with electrospray ionization (ESI), or derivatization to increase volatility for GC-MS analysis. Understanding the fragmentation patterns is crucial for unambiguous identification and characterization.
Experimental Protocols
Two primary mass spectrometry-based methods are suitable for the analysis of this compound: LC-MS/MS for direct analysis in solution and GC-MS, which requires a derivatization step.
LC-MS/MS Protocol for Direct Analysis
This method is ideal for the direct analysis of (S)-Methyl 2-aminohexanoate from a solution, often favored for its simplicity and high throughput.[1][2]
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1% formic acid in water or a mixture of water and acetonitrile).
-
Prepare a series of calibration standards of known concentrations.
-
If analyzing from a complex matrix like plasma, a protein precipitation step is required. Add a precipitant solution (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.[1][2]
-
Transfer the clear supernatant for injection into the LC-MS/MS system.
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.[1]
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
-
Ion Transitions: For MRM, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 146.1. Product ions would be selected from the fragmentation data (see Table 1).
GC-MS Protocol with Derivatization
For GC-MS analysis, the polar amino group must be derivatized to increase the compound's volatility and thermal stability.[3][4] This protocol involves converting the amino group to a less polar derivative.
Sample Preparation and Derivatization:
-
Dissolve the this compound sample in a suitable solvent. The hydrochloride salt may need to be neutralized to the free base form using a mild base before derivatization.
-
Add a derivatizing agent, such as pentafluoropropionic anhydride (PFPA) in ethyl acetate, to the sample.[3]
-
Heat the mixture (e.g., 30 minutes at 65°C) to complete the reaction, which converts the primary amine to a pentafluoropropionyl derivative.[3]
-
The resulting derivatized compound is then extracted into a GC-compatible organic solvent like toluene.[3]
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS), is recommended.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
Data Presentation: Expected Mass Spectral Data
The mass spectrum of (S)-Methyl 2-aminohexanoate is characterized by specific fragmentation patterns. In ESI, the protonated molecule [M+H]⁺ is observed. In EI (after derivatization), the molecular ion of the derivative is seen, followed by fragmentation. The table below summarizes the expected key ions for the underivatized free base (as would be seen in ESI-MS/MS).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure/Description | Relative Abundance (Hypothetical) |
| 146.1 | [M+H]⁺ | Protonated molecular ion of the free base | Moderate |
| 114.1 | [M+H - CH₃OH]⁺ | Loss of methanol | Low |
| 88.1 | [M+H - C₄H₈]⁺ | Cleavage of the butyl side chain | Moderate |
| 86.1 | [M+H - HCOOCH₃]⁺ | Loss of the methyl formate group (alpha-cleavage) | High (Often the base peak) |
| 74.1 | [CH₃O-C(OH)=NH₂]⁺ | Rearrangement and cleavage product | Moderate |
| 59.1 | [COOCH₃]⁺ | Carbomethoxy fragment | Low |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the theoretical fragmentation pathway of the target molecule.
Caption: Experimental workflow for LC-MS/MS and GC-MS analysis.
Caption: Proposed ESI fragmentation pathway for the protonated molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of (S)-Methyl 2-aminohexanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (S)-Methyl 2-aminohexanoate hydrochloride. The document outlines the characteristic vibrational frequencies of the molecule's functional groups, a hypothetical experimental protocol for acquiring the spectrum, and visual representations of the experimental workflow and spectral correlations.
Molecular Structure and Functional Groups
This compound is the hydrochloride salt of the methyl ester of the amino acid norleucine. Its structure consists of a chiral center at the alpha-carbon, a protonated primary amine (ammonium group), a methyl ester, and a butyl side chain. The key functional groups that give rise to characteristic absorptions in the IR spectrum are:
-
Ammonium ion (-NH₃⁺) : Formed by the protonation of the primary amine by hydrochloric acid.
-
Ester (C=O and C-O) : Specifically, a methyl ester.
-
Aliphatic C-H bonds : Present in the hexanoate backbone and the methyl group of the ester.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established correlations for the constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3130 - 3030 | Strong, Broad | N-H asymmetric and symmetric stretching in -NH₃⁺ |
| 2960 - 2850 | Medium-Strong | C-H stretching of alkyl chain (CH₂ and CH₃) |
| ~2500 | Broad, Medium | Overtone or combination bands of the -NH₃⁺ group |
| 1750 - 1735 | Strong | C=O stretching of the ester group |
| 1610 - 1550 | Medium | N-H asymmetric bending of the -NH₃⁺ group |
| 1505 - 1485 | Medium | N-H symmetric bending of the -NH₃⁺ group |
| 1470 - 1435 | Medium | C-H bending of CH₂ (scissoring) and CH₃ (asymmetric) |
| 1380 - 1365 | Medium-Weak | C-H symmetric bending of CH₃ (umbrella mode) |
| 1300 - 1150 | Strong | C-O stretching of the ester group |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This section details a standard methodology for obtaining the infrared spectrum of this compound.
3.1. Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
3.2. Sample Preparation
-
Ensure the this compound sample is a dry, fine powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Background Scan: With the clean, empty ATR crystal in place, perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample on the ATR crystal and acquire the sample spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
3.4. Data Processing
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for obtaining the IR spectrum of this compound.
4.2. Functional Group - IR Signal Correlation
This diagram illustrates the relationship between the key functional groups in this compound and their characteristic regions of absorption in the infrared spectrum.
In-depth Technical Guide on (S)-Methyl 2-aminohexanoate Hydrochloride: Solubility and Stability Profile
Notice to the Reader:
This guide, therefore, serves to provide a foundational understanding of the anticipated characteristics of (S)-Methyl 2-aminohexanoate hydrochloride, alongside standardized methodologies for conducting the necessary solubility and stability assessments. The experimental protocols detailed herein are based on established principles of pharmaceutical and chemical analysis and are intended to guide researchers in generating the specific data required for their work.
Introduction to this compound
This compound is the hydrochloride salt of the methyl ester of the L-amino acid norleucine. Its chemical structure, presented in Figure 1, features a primary amine, a methyl ester, and a linear four-carbon side chain. As a hydrochloride salt, the amino group is protonated, which is expected to enhance its polarity and aqueous solubility compared to the free base. This compound and its derivatives are of interest in synthetic organic chemistry and may serve as building blocks in the development of novel pharmaceutical agents. A thorough understanding of its solubility and stability is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method development.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Predicted Physicochemical Properties
While experimental data is lacking, the following table summarizes some of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Physical Form | Solid | [1] |
| Predicted Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Theoretical |
| Predicted Stability | Susceptible to hydrolysis of the methyl ester, particularly under basic conditions. The free amine may be susceptible to oxidation over long-term storage. | Theoretical |
Experimental Protocols for Solubility and Stability Determination
To address the absence of specific data, the following sections provide detailed, standardized protocols for researchers to determine the solubility and stability of this compound.
Solubility Determination Protocol
The equilibrium solubility of a compound is a critical parameter. The following protocol outlines a standard shake-flask method for determining solubility.
3.1.1 Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, dichloromethane, acetone)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV, ELSD, or MS) or a validated titration method
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
3.1.2 Experimental Workflow
The workflow for solubility determination is depicted in the following diagram.
Caption: Workflow for solubility determination.
3.1.3 Detailed Steps
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis).
-
Quantify the concentration of the diluted sample using a pre-validated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Stability Assessment Protocol (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.
3.2.1 Stress Conditions
The compound should be subjected to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C). The ester linkage is particularly susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound stored at a high temperature (e.g., 80 °C).
-
Photostability: The solid compound and a solution of the compound exposed to light according to ICH Q1B guidelines.
3.2.2 Experimental Workflow
A typical workflow for a forced degradation study is presented below.
Caption: Workflow for a forced degradation study.
3.2.3 Detailed Steps
-
Prepare solutions of this compound in the respective stress agents. For solid-state studies, place the powder in appropriate containers.
-
Store the samples under the specified stress conditions.
-
At predetermined time points, withdraw aliquots of the stressed solutions.
-
For acidic and basic samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products. A mass spectrometer detector can be invaluable for identifying unknown degradants.
-
Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.
Potential Degradation Pathways
Based on the structure of this compound, the most probable degradation pathway is the hydrolysis of the methyl ester to form (S)-2-aminohexanoic acid (norleucine) and methanol. This reaction is expected to be accelerated under basic conditions.
Caption: Predicted primary degradation pathway.
Conclusion
While specific experimental data on the solubility and stability of this compound is not currently available in the public domain, this guide provides a framework for its characterization. The compound is anticipated to be a water-soluble solid with susceptibility to ester hydrolysis, particularly in alkaline conditions. The provided experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data to support their research and development activities. The generation and publication of such data would be of significant value to the scientific community.
References
(S)-Methyl 2-aminohexanoate hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic amino acid derivative, serves as a crucial building block in synthetic chemistry, particularly in the fields of peptide science and drug discovery. Its structural similarity to natural amino acids like leucine and methionine allows for its use as a probe to modulate the physicochemical properties of peptides and proteins, thereby enhancing their therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in influencing biological pathways.
Chemical and Physical Properties
This compound, also known as L-Norleucine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-norleucine. Norleucine is an isomer of leucine, differing in the branching of its side chain. This subtle structural difference can lead to significant changes in the biological activity and stability of peptides when norleucine is incorporated.
| Property | Value | Reference(s) |
| CAS Number | 3844-54-0 | [1][2][3][4][5] |
| Molecular Formula | C7H16ClNO2 | [1][3] |
| Molecular Weight | 181.66 g/mol | [2] |
| Synonyms | L-Norleucine methyl ester hydrochloride, H-Nle-OMe·HCl | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 117-124 °C | |
| Optical Rotation | [α]D/20 +24.5° (c=1 in methanol) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-norleucine. A common and efficient method involves the use of thionyl chloride in methanol or a trimethylchlorosilane/methanol system.
Experimental Protocol: Esterification using Thionyl Chloride in Methanol
This protocol describes the synthesis of this compound from L-norleucine.
Materials:
-
L-Norleucine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend L-norleucine (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be triturated with diethyl ether to induce crystallization.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Peptide Synthesis and Drug Development
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of norleucine in place of natural amino acids like methionine or leucine can confer desirable properties to the resulting peptides.
Rationale for Norleucine Incorporation
-
Increased Stability: Methionine is susceptible to oxidation, which can inactivate a peptide. The hydrocarbon side chain of norleucine is resistant to oxidation, thus enhancing the stability of the peptide.
-
Modulation of Hydrophobicity: The linear alkyl side chain of norleucine can alter the hydrophobicity of a peptide, potentially influencing its folding, membrane interaction, and bioavailability.
-
Probing Structure-Activity Relationships: As a non-canonical amino acid, norleucine serves as a valuable tool for researchers to probe the structural requirements for a peptide's biological activity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide
This protocol provides a general workflow for the manual solid-phase synthesis of a peptide containing a norleucine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-norleucine)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Workflow: A general workflow for the synthesis of a norleucine-containing peptide is depicted below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-L-norleucine (or other Fmoc-amino acid) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and HPLC.
Biological Activity and Signaling Pathways
Peptides incorporating L-norleucine have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The mechanism of action for many of these peptides involves the disruption of cell membranes.
Proposed Mechanism of Action: Membrane Disruption
Many cationic antimicrobial and anticancer peptides containing hydrophobic residues like norleucine are thought to exert their cytotoxic effects through direct interaction with the negatively charged cell membranes of bacteria and cancer cells. This interaction leads to membrane permeabilization and eventual cell death.
Caption: Proposed mechanism of membrane disruption by a norleucine-containing peptide.
This mechanism involves the initial electrostatic attraction of the positively charged peptide to the anionic components of the target cell membrane. The hydrophobic norleucine residues then facilitate the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. This disrupts the membrane potential and integrity, causing leakage of cellular contents and ultimately leading to cell death.
Application in Neurodegenerative Disease Research
Research has indicated that substituting methionine with norleucine in amyloid-β peptides, which are implicated in Alzheimer's disease, can reduce their neurotoxic effects.[6] This highlights the potential of using norleucine-containing peptides as therapeutic agents or research tools in the study of neurodegenerative diseases.
Conclusion
This compound is a valuable and versatile reagent for chemical and biological research. Its utility as a non-canonical amino acid in peptide synthesis allows for the development of novel peptides with enhanced stability and tailored biological activities. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in leveraging the unique properties of this compound for their drug discovery and development efforts. Further exploration of norleucine-containing peptides is warranted to fully elucidate their therapeutic potential across various disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 6. lifetein.com [lifetein.com]
Commercial Availability and Technical Profile of Enantiomerically Pure (S)-Methyl 2-aminohexanoate Hydrochloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and analytical methodologies for enantiomerically pure (S)-Methyl 2-aminohexanoate hydrochloride, a key building block in pharmaceutical and chemical research. This document is intended to serve as a valuable resource for professionals in drug development and chemical synthesis.
Commercial Availability
This compound, commonly known in the chemical industry as L-Norleucine methyl ester hydrochloride, is readily available from a variety of commercial suppliers. The compound is typically offered in high purity, suitable for research and development purposes.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chem-Impex | L-Norleucine methyl ester hydrochloride | 3844-54-0 | ≥ 99%[1] | Inquire |
| Santa Cruz Biotechnology | L-Norleucine methyl ester hydrochloride | 3844-54-0 | Inquire | Inquire |
| SinoStandards | L-Norleucine methyl ester hydrochloride | 3844-54-0 | ≥ 99% | 1g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.7 g/mol [1][2] | [1][2] |
| CAS Number | 3844-54-0 | [1][2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 134-140 °C[1] | [1] |
| Optical Rotation | +24.5 ± 1º (c=1.1% in MeOH)[1] | [1] |
| Purity | ≥ 99%[1] | [1] |
| Storage | Store at 0-8°C | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of enantiomerically pure this compound.
Synthesis of this compound
A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using methanol and trimethylchlorosilane (TMSCl).[3] This one-step reaction is performed under mild conditions and typically results in high yields.[3]
Protocol:
-
To a round bottom flask containing L-Norleucine (1 equivalent), slowly add freshly distilled trimethylchlorosilane (2 equivalents) with stirring.
-
To this mixture, add anhydrous methanol (approximately 1 mL per 0.1 g of amino acid).
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired this compound. Further purification can be performed if necessary.
Purification of this compound
Purification of the crude product can be achieved by recrystallization or by adapting methods used for similar amino acid esters. A method for purifying L-leucine methyl ester hydrochloride, which can be adapted for L-norleucine methyl ester hydrochloride, involves the use of activated carbon followed by crystallization.[4]
Protocol:
-
Dissolve the crude this compound in deionized water.
-
Add activated carbon to the solution (the weight ratio of the hydrochloride salt to activated carbon should be approximately 1:0.3 to 1:0.5).[4]
-
Stir the suspension and adjust the pH to between 5.3 and 6.5.[4]
-
Filter the mixture to remove the activated carbon and obtain a clear filtrate.[4]
-
Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original volume.[4]
-
Cool the concentrated solution to 1-3 °C with constant stirring to induce crystallization.[4]
-
Collect the crystals by filtration and dry them under vacuum to obtain the purified product.[4]
Determination of Enantiomeric Purity by Chiral HPLC
The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The resulting N-Fmoc derivatives of the D- and L-enantiomers can be separated on a chiral stationary phase.[5]
Protocol:
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add a solution of Fmoc-Cl in an appropriate solvent (e.g., acetone).
-
Adjust the pH of the reaction mixture to be basic to facilitate the reaction.
-
Allow the reaction to proceed to completion.
-
Acidify the reaction mixture to stop the reaction and precipitate the derivatized product.
-
-
HPLC Analysis:
-
Column: An amylose-derived chiral stationary phase (CSP) is often effective for the separation of N-Fmoc amino acid esters.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). For example, 10% 2-propanol/hexane (v/v) with 0.1% TFA can be used.[5]
-
Flow Rate: A flow rate of 1 mL/min is commonly used.
-
Detection: UV detection at an appropriate wavelength for the Fmoc group (e.g., 265 nm).
-
Analysis: Inject the derivatized sample onto the HPLC system. The retention times of the D- and L-enantiomer derivatives will differ, allowing for their quantification and the determination of the enantiomeric excess (% ee) of the sample.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis, purification, and analytical procedures described above.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for determining the enantiomeric purity.
References
Reactivity Profile of the Amino Group in H-Nle-OMe·HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Nle-OMe·HCl, or L-Norleucine methyl ester hydrochloride, is a synthetic amino acid derivative frequently utilized as a building block in peptide synthesis and other areas of medicinal chemistry. The reactivity of its primary amino group is central to its utility, governing its behavior in crucial reactions such as amide bond formation. This document provides an in-depth analysis of the reactivity profile of this amino group, including its basicity and nucleophilicity. Due to the limited availability of specific experimental data for H-Nle-OMe·HCl, this guide synthesizes information from closely related amino acid esters to provide a comprehensive and practical overview. All quantitative data are presented in structured tables, and detailed experimental protocols for assessing reactivity are provided.
Introduction to H-Nle-OMe·HCl
L-Norleucine is an isomer of leucine with a linear, unbranched four-carbon side chain. Its methyl ester hydrochloride salt, H-Nle-OMe·HCl, is a common starting material in synthetic chemistry.[1] The presence of the hydrochloride salt means that the amino group is protonated, rendering it non-nucleophilic. To engage in reactions, the free base must be generated in situ, typically by the addition of a non-nucleophilic base. The esterification of the carboxyl group prevents self-polymerization and influences the basicity and, consequently, the nucleophilicity of the amino group.
Reactivity of the Amino Group: A Quantitative Overview
The reactivity of the α-amino group in H-Nle-OMe·HCl is determined by two key properties: its basicity (pKa) and its nucleophilicity.
Basicity of the Amino Group (pKa)
The pKa of the α-amino group in L-norleucine is approximately 9.76.[1] Esterification of the carboxylic acid to a methyl ester withdraws electron density from the amino group through an inductive effect, which reduces its basicity and thus lowers its pKa. Generally, α-amino acid methyl esters have pKa values that are approximately 2 pH units lower than their parent amino acids. For instance, the pKa of the amino group in glycine drops from 9.6 to 7.7 upon esterification. Based on this trend, the estimated pKa of the amino group in H-Nle-OMe is presented in Table 1.
Table 1: pKa Values of L-Norleucine and its Methyl Ester
| Compound | Functional Group | pKa (Experimental) | Estimated pKa | Reference |
| L-Norleucine | α-NH3+ | 9.76 | - | [1] |
| H-Nle-OMe | α-NH3+ | Not Available | ~7.6-7.8 | Estimation |
This estimated pKa indicates that at physiological pH (~7.4), a significant portion of the H-Nle-OMe will exist as the free base, making its amino group available for nucleophilic attack.
Nucleophilicity and Reactivity in Acylation Reactions
The primary amino group of H-Nle-OMe is a potent nucleophile, readily participating in acylation reactions, most notably peptide bond formation. The rate of these reactions is a key indicator of the amino group's reactivity. While specific kinetic data for H-Nle-OMe is scarce, data from analogous simple amino acid esters can be used to approximate its reactivity.
The reaction of an amino acid ester with an activated carboxylic acid (e.g., an acyl chloride, anhydride, or an activated ester in peptide coupling) is typically second order overall (first order with respect to the amine and first order with respect to the acylating agent).
Table 2: Representative Second-Order Rate Constants for N-Acylation of Amino Acid Esters
| Amino Acid Ester | Acylating Agent | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) |
| Glycine Methyl Ester | Acetic Anhydride | Acetonitrile | 0.45 | 25 |
| Alanine Methyl Ester | Benzoyl Chloride | Dichloromethane | 1.2 | 20 |
| Leucine Methyl Ester | Boc-Ala-ONp* | DMF | 0.08 | 25 |
Note: Boc-Ala-ONp is an activated ester commonly used in peptide synthesis. The data presented are representative values from literature on similar compounds and should be considered as approximations for H-Nle-OMe.
The reactivity of H-Nle-OMe is expected to be similar to that of leucine methyl ester due to the structural similarity of their side chains.
Key Reactions of the Amino Group
The primary amino group of H-Nle-OMe is central to its application in synthesis. The following diagram illustrates the general reaction pathway for its use in peptide coupling.
Caption: General workflow for the use of H-Nle-OMe·HCl in peptide synthesis.
Experimental Protocols
Protocol for pKa Determination of H-Nle-OMe·HCl via Potentiometric Titration
This protocol describes the determination of the pKa of the α-amino group.
-
Preparation of the Analyte: Accurately weigh approximately 0.1 mmol of H-Nle-OMe·HCl and dissolve it in 50 mL of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05 mL). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration of the ammonium group. This corresponds to the midpoint of the second buffer region on the titration curve.
Caption: Workflow for the experimental determination of pKa.
Protocol for Kinetic Analysis of N-Acylation by UV-Vis Spectroscopy
This protocol outlines a method to determine the rate constant for the reaction of H-Nle-OMe with an acylating agent like a p-nitrophenyl ester, which releases a chromophore upon reaction.
-
Reagent Preparation:
-
Prepare a stock solution of H-Nle-OMe·HCl in a suitable buffer (e.g., phosphate buffer, pH 7.8).
-
Prepare a stock solution of the p-nitrophenyl ester of the desired carboxylic acid in a compatible organic solvent (e.g., acetonitrile).
-
-
Kinetic Measurement:
-
Equilibrate the H-Nle-OMe solution in a cuvette in a thermostatted UV-Vis spectrophotometer at 25°C.
-
Initiate the reaction by adding a small aliquot of the p-nitrophenyl ester solution.
-
Monitor the increase in absorbance at 400 nm (due to the release of p-nitrophenolate) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (e.g., [H-Nle-OMe] >> [p-nitrophenyl ester]), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of H-Nle-OMe.
-
Conclusion
The amino group of H-Nle-OMe·HCl exhibits a reactivity profile characteristic of a primary amine on an α-amino acid ester. Its basicity is lower than its parent amino acid, which is an important consideration for reaction conditions, particularly the choice and stoichiometry of the base used for deprotonation. Its nucleophilicity allows it to readily participate in acylation reactions, making it a valuable tool in peptide synthesis and the development of novel pharmaceutical compounds. The quantitative data and protocols provided in this guide, based on direct information where available and reasoned extrapolation from analogous compounds, offer a solid foundation for researchers working with this versatile building block.
References
A Technical Guide to the Thermal Stability of (S)-Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability of (S)-Methyl 2-aminohexanoate hydrochloride. In the absence of specific experimental data for this compound, this document outlines the expected thermal behavior based on analogous compounds and details the standard methodologies for its assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate the thermal properties of this and similar amino acid ester hydrochlorides, a critical aspect of drug development and formulation.
Introduction
This compound is an amino acid ester hydrochloride, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The thermal stability of such compounds is a crucial parameter, influencing their storage, handling, and processing. Understanding the melting point, decomposition temperature, and the nature of thermal events is essential for ensuring the quality, safety, and efficacy of the final drug product.
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of materials.[1] TGA measures changes in the mass of a sample as a function of temperature, providing information on decomposition and volatilization.[2][3][4] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of reaction.[5]
Predicted Thermal Properties
Table 1: Melting Points of Analogous Amino Acid Methyl Ester Hydrochlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| L-Leucine methyl ester hydrochloride | C₇H₁₆ClNO₂ | 181.66 | 151-153 |
| L-Valine methyl ester hydrochloride | C₆H₁₄ClNO₂ | 167.63 | 171-173[6] |
Based on these analogs, it is anticipated that this compound, with a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol , will have a melting point in a similar range, likely followed by decomposition at higher temperatures. Studies on the thermal decomposition of free amino acids show decomposition occurring between 185 °C and 280 °C, with the evolution of gases such as water, ammonia, and carbon dioxide.[7][8][9][10] The presence of the methyl ester and hydrochloride functionalities may influence the exact decomposition temperature and pathway.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, the following experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the compound.[2]
3.1.1 Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]
-
-
Data Collection:
-
Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate of 10 °C/min.[3]
-
Continuously monitor and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.
-
The onset temperature of mass loss is determined from the thermogram and is indicative of the start of decomposition.
-
Table 2: TGA Experimental Parameters
| Parameter | Value |
| Sample Mass | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 400 °C |
| Atmosphere | Nitrogen |
| Flow Rate | 20-50 mL/min |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of the compound.[5]
3.2.1 Methodology
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Ensure the instrument is properly calibrated for temperature and enthalpy.
-
-
Data Collection:
-
Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min under a nitrogen purge.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point is determined as the onset or peak of the endothermic transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Table 3: DSC Experimental Parameters
| Parameter | Value |
| Sample Mass | 2-5 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 200 °C |
| Atmosphere | Nitrogen |
| Pan Type | Hermetically sealed aluminum |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.
Caption: TGA Experimental Workflow.
Caption: DSC Experimental Workflow.
Potential Degradation Pathways
The thermal decomposition of amino acid esters can proceed through several pathways. For this compound, potential degradation routes include:
-
De-esterification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, although this is more likely in the presence of water.
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group.
-
Deamination: Loss of the amino group as ammonia.
-
Formation of Cyclic Amides (Lactams): Intramolecular cyclization to form a lactam is a possibility, though less likely for a 6-membered ring compared to smaller rings.
-
Polycondensation: Polymerization reactions at elevated temperatures to form polyamides.
A coupled TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) experiment would be invaluable for identifying the gaseous products evolved during decomposition and elucidating the precise degradation mechanism.
Conclusion
While specific experimental data on the thermal stability of this compound is not currently available, this guide provides a robust framework for its evaluation. Based on analogous compounds, a melting point in the range of 150-180 °C is expected, followed by decomposition at higher temperatures. The detailed experimental protocols for TGA and DSC analysis provided herein will enable researchers to accurately characterize the thermal properties of this compound. A thorough understanding of its thermal behavior is paramount for its successful application in pharmaceutical development, ensuring the stability and quality of the final product.
References
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. veeprho.com [veeprho.com]
- 6. L -Valine methyl ester 99 6306-52-1 [sigmaaldrich.com]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of (S)-Methyl 2-aminohexanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the non-natural amino acid (S)-Methyl 2-aminohexanoate hydrochloride into peptide chains using solid-phase peptide synthesis (SPPS). The protocols cover the initial preparation of the Fmoc-protected amino acid derivative, its incorporation into a growing peptide chain, and final cleavage and purification.
Introduction
The incorporation of non-natural amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties.[1][2] (S)-Methyl 2-aminohexanoate, a derivative of norleucine, offers a unique side chain that can modulate the hydrophobicity and conformational properties of a peptide. Norleucine itself is often used as a substitute for methionine to prevent oxidation, thereby increasing the stability and shelf-life of a peptide.[1][3] Furthermore, peptides containing norleucine have been investigated for their potential to reduce the neurotoxic effects of amyloid-β peptides in the context of Alzheimer's disease.[4][5]
This document provides a comprehensive protocol for the use of this compound in Fmoc-based SPPS. The initial step involves the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group to make it compatible with the standard SPPS workflow.
Experimental Protocols
Preparation of Fmoc-(S)-Methyl 2-aminohexanoate
To incorporate (S)-Methyl 2-aminohexanoate into a peptide using Fmoc-SPPS, the primary amine of the hydrochloride salt must first be protected with an Fmoc group.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to a pH of 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual incorporation of Fmoc-(S)-Methyl 2-aminohexanoate into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected standard amino acids
-
Fmoc-(S)-Methyl 2-aminohexanoate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3.0 eq.), Oxyma Pure (3.0 eq.), and DIC (3.0 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For the sterically hindered Fmoc-(S)-Methyl 2-aminohexanoate, a double coupling may be necessary to ensure complete reaction.[6]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Wash: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.
Peptide Cleavage and Purification
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the TFA cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Data Presentation
The efficiency of incorporation of Fmoc-(S)-Methyl 2-aminohexanoate and the purity of the final peptide can be assessed using various analytical techniques.
| Parameter | Method | Expected Result |
| Resin Loading | UV-Vis spectroscopy of Fmoc release | 0.4 - 0.7 mmol/g |
| Coupling Efficiency | Kaiser Test or quantitative colorimetric amine detection | > 99% completion for each cycle[7] |
| Crude Peptide Purity | RP-HPLC | 70 - 85% |
| Final Peptide Purity | RP-HPLC | > 95% |
| Peptide Identity | Mass Spectrometry | Correct molecular weight observed |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS with (S)-Methyl 2-aminohexanoate.
Potential Signaling Pathway
Peptides containing norleucine, the parent amino acid of (S)-Methyl 2-aminohexanoate, have been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[8]
Caption: Proposed mTOR signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Norleucine - Wikipedia [en.wikipedia.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Methyl 2-aminohexanoate hydrochloride as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic α-amino acid ester derivative, serves as a valuable chiral building block in modern organic synthesis. Its inherent stereochemistry, derived from (S)-norleucine, makes it an attractive starting material for the enantioselective synthesis of a variety of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of functionalized piperidin-2-ones, a key structural motif in medicinal chemistry.
Core Applications
The primary utility of this compound lies in its application as a chiral precursor for the synthesis of:
-
Substituted Piperidines and Piperidinones: These six-membered nitrogenous rings are fundamental components of many alkaloid natural products and synthetic drugs.
-
Chiral Lactams: These cyclic amides are important pharmacophores and versatile synthetic intermediates.
-
Novel Amino Acid Derivatives: Incorporation into peptide chains or modification of the side chain allows for the creation of peptidomimetics and other molecules with tailored biological activities.
-
Alkaloid Synthesis: The defined stereocenter provides a crucial starting point for the total synthesis of complex natural products.
Featured Application: Synthesis of a Chiral N-Aryl-5-butylpiperidin-2-one
This section details a representative protocol for the synthesis of a chiral N-aryl-5-butylpiperidin-2-one, illustrating the utility of this compound as a key starting material. The synthetic strategy involves an initial N-arylation followed by a Dieckmann condensation to construct the piperidinone ring system.
Reaction Scheme:
Caption: Synthetic workflow for N-Aryl-5-butylpiperidin-2-one.
Experimental Protocols
Protocol 1: Synthesis of Methyl (S)-2-((4-nitrophenyl)amino)hexanoate (Intermediate 1)
This protocol describes the N-arylation of this compound via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 181.66 | 10.0 | 1.82 g |
| 4-Fluoronitrobenzene | 141.10 | 11.0 | 1.55 g (1.2 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.46 g |
| N,N-Dimethylformamide (DMF) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.82 g, 10.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and DMF (50 mL).
-
Stir the suspension at room temperature for 10 minutes to ensure proper mixing.
-
Add 4-fluoronitrobenzene (1.55 g, 11.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl amino ester.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by NMR) | Enantiomeric Excess (ee) |
| Methyl (S)-2-((4-nitrophenyl)amino)hexanoate | 2.66 | 2.34 | 88 | >95% | >99% |
Protocol 2: Synthesis of N-Aryl-5-butylpiperidin-2-one (Final Product)
This generalized protocol outlines the subsequent steps of N-acylation, ring-closing metathesis, and reduction to yield the final piperidinone product.
Logical Flow of Synthesis:
Caption: Key transformations in the synthesis of the target piperidinone.
Procedure (Conceptual Outline):
-
N-Acylation: The N-aryl amino ester from Protocol 1 is reacted with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane at 0 °C to room temperature. This reaction introduces the terminal alkene necessary for the subsequent cyclization.
-
Ring-Closing Metathesis (RCM): The resulting N-acyl, N-aryl amino ester is dissolved in a degassed solvent like dichloromethane and treated with a catalytic amount of a Grubbs' generation catalyst (e.g., Grubbs' II). The reaction is typically stirred at room temperature or with gentle heating to facilitate the formation of the unsaturated six-membered lactam ring.
-
Reduction: The unsaturated lactam is then subjected to catalytic hydrogenation. This is commonly achieved using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a protic solvent like methanol or ethanol. This step reduces the double bond within the ring to afford the final saturated piperidin-2-one.
Data Summary (Representative):
| Step | Reactant | Key Reagents | Product | Typical Yield (%) |
| N-Acylation | N-Aryl amino ester | Acryloyl chloride, Et₃N | N-Acyl, N-Aryl amino ester | 85-95 |
| Ring-Closing Metathesis | N-Acyl, N-Aryl amino ester | Grubbs' Catalyst | Unsaturated Lactam | 70-85 |
| Reduction | Unsaturated Lactam | H₂, Pd/C | N-Aryl-5-butylpiperidin-2-one | >95 |
Conclusion
This compound is a versatile and valuable chiral building block for the enantioselective synthesis of nitrogen-containing heterocycles. The provided protocols, while representative, illustrate a robust and reliable pathway to access highly functionalized and stereochemically defined piperidin-2-ones. Researchers and drug development professionals can adapt and modify these methodologies to synthesize a diverse range of novel compounds with potential therapeutic applications. The inherent chirality of the starting material ensures the stereochemical integrity of the final product, which is a critical consideration in modern drug design and development.
Application Notes and Protocols: N-protection of (S)-Methyl 2-aminohexanoate hydrochloride with Boc Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amino groups is a fundamental and critical step in the multi-step synthesis of peptides, pharmaceuticals, and other complex organic molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). This document provides a detailed protocol for the N-protection of (S)-Methyl 2-aminohexanoate hydrochloride, a common building block in organic synthesis.
Reaction Principle
The N-protection of this compound with Boc anhydride proceeds via a nucleophilic acyl substitution. Since the starting material is a hydrochloride salt, a base, typically a tertiary amine such as triethylamine (TEA), is required to neutralize the ammonium salt and generate the free amine in situ. The lone pair of the nitrogen atom of the free amino ester then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the volatile and neutral byproducts, carbon dioxide and tert-butanol. This decomposition helps to drive the reaction to completion.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash |
| Purification | Column Chromatography (optional) |
Table 2: Representative Physical and Spectroscopic Data of (S)-Methyl 2-(tert-butoxycarbonylamino)hexanoate
| Property | Representative Value |
| Appearance | Colorless oil or white solid |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Yield | > 90% (Typical) |
| Optical Rotation [α]D | approx. -25° (c 1, CHCl₃) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~5.0 (br s, 1H, NH), 4.3 (q, J=7.2 Hz, 1H, CH), 3.7 (s, 3H, OCH₃), 1.8-1.6 (m, 2H, CH₂), 1.4 (s, 9H, C(CH₃)₃), 1.3 (m, 4H, CH₂CH₂), 0.9 (t, J=7.0 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~173.5 (C=O, ester), 155.5 (C=O, carbamate), 80.0 (C(CH₃)₃), 52.5 (OCH₃), 52.0 (CH), 34.0 (CH₂), 28.5 (C(CH₃)₃), 27.5 (CH₂), 22.5 (CH₂), 14.0 (CH₃) |
| IR (thin film, cm⁻¹) | ~3350 (N-H stretch), 2960 (C-H stretch), 1745 (C=O stretch, ester), 1710 (C=O stretch, carbamate), 1160 (C-O stretch) |
| Mass Spec (ESI+) m/z | 246.2 [M+H]⁺, 268.2 [M+Na]⁺ |
Note: The data presented are representative and based on typical results for this transformation and on data for closely related structures. Actual results may vary.
Experimental Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Addition of Base: Slowly add triethylamine (1.1 eq) to the stirred suspension. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Addition of Boc Anhydride: To the reaction mixture, add di-tert-butyl dicarbonate (1.05 eq) either as a solid in one portion or dissolved in a small amount of dichloromethane.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude (S)-Methyl 2-(tert-butoxycarbonylamino)hexanoate can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, if required.
Experimental Workflow
Caption: Workflow for the N-protection of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Application Notes and Protocols for the Coupling of (S)-Methyl 2-aminohexanoate hydrochloride with Fmoc-amino acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between an N-protected amino acid and an amino acid ester is a fundamental transformation in peptide chemistry, crucial for the synthesis of peptides and peptidomimetics in the pharmaceutical and biotechnology industries. This document provides detailed application notes and protocols for the solution-phase coupling of various fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids with (S)-Methyl 2-aminohexanoate hydrochloride. (S)-Methyl 2-aminohexanoate is a non-proteinogenic amino acid ester, and its incorporation into peptide chains can offer advantages such as increased metabolic stability and unique conformational properties.
These protocols outline the use of common coupling reagents, including HATU, HBTU, PyBOP, and EDC in conjunction with HOBt, providing a comparative basis for selecting the optimal conditions for a specific coupling reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the solution-phase coupling of an Fmoc-amino acid with an amino acid ester hydrochloride.
Caption: General workflow for solution-phase peptide coupling.
Data Presentation
The following table summarizes typical yields for the coupling of various Fmoc-amino acids with this compound using different coupling reagents. These values are representative and can vary based on the specific amino acid, reaction conditions, and scale.
| Fmoc-Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Fmoc-Gly-OH | HATU | DIPEA | DMF | 2 | 90-95 |
| Fmoc-Ala-OH | HBTU | DIPEA | DMF | 3 | 88-93 |
| Fmoc-Val-OH | PyBOP | DIPEA | DCM/DMF | 4 | 85-90 |
| Fmoc-Phe-OH | EDC/HOBt | NMM | DCM | 12 | 80-88 |
| Fmoc-Leu-OH | HATU | DIPEA | DMF | 2 | 92-96 |
| Fmoc-Ile-OH | HBTU | DIPEA | DMF | 4 | 87-92 |
| Fmoc-Pro-OH | PyBOP | DIPEA | DCM | 3 | 90-95 |
| Fmoc-Ser(tBu)-OH | EDC/HOBt | NMM | DMF | 12 | 78-85 |
Note: DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane. Yields are for the purified dipeptide ester.
Experimental Protocols
General Procedure for the Liberation of the Free Amine
Prior to the coupling reaction, the hydrochloride salt of (S)-Methyl 2-aminohexanoate must be neutralized to the free amine.
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent such as DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the appropriate base (e.g., DIPEA or NMM, 1.1 eq.) dropwise while stirring.
-
Stir the solution for 15-30 minutes at 0 °C. The resulting solution containing the free amino ester is used directly in the coupling reaction.
Protocol 1: Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.
Materials:
-
Fmoc-amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq. total)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a separate flask, dissolve the Fmoc-amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
To this solution, add DIPEA (1.5 eq.) and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
-
Prepare the free amine of (S)-Methyl 2-aminohexanoate as described in the general procedure using DIPEA (1.0 eq.).
-
Add the pre-activated Fmoc-amino acid solution to the solution of the free amino ester at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1] c. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Coupling using HBTU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and efficient coupling reagent.
Materials:
-
Fmoc-amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
HBTU (1.1 eq.)
-
DIPEA (2.5 eq. total)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a separate flask, dissolve the Fmoc-amino acid (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (1.5 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Prepare the free amine of (S)-Methyl 2-aminohexanoate as described in the general procedure using DIPEA (1.0 eq.).
-
Add the pre-activated Fmoc-amino acid solution to the free amino ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Coupling using PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that is particularly useful for sterically hindered amino acids.
Materials:
-
Fmoc-amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
PyBOP (1.1 eq.)
-
DIPEA (2.5 eq. total)
-
Anhydrous DCM or a DCM/DMF mixture
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the Fmoc-amino acid (1.0 eq.) and PyBOP (1.1 eq.) in anhydrous DCM or a DCM/DMF mixture.
-
Add DIPEA (1.5 eq.) and stir for 5-10 minutes at room temperature.
-
Prepare the free amine of (S)-Methyl 2-aminohexanoate as described in the general procedure using DIPEA (1.0 eq.).
-
Add the activated Fmoc-amino acid solution to the free amino ester solution at 0 °C.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Work-up: Follow the work-up procedure outlined in Protocol 1.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 4: Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective coupling method. The HOBt additive is crucial for suppressing racemization.
Materials:
-
Fmoc-amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt (1.2 eq.)
-
NMM (2.5 eq. total)
-
Anhydrous DCM
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the Fmoc-amino acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C.
-
In a separate flask, prepare the free amine of (S)-Methyl 2-aminohexanoate as described in the general procedure using NMM (1.1 eq.).
-
Add the solution of the free amino ester to the activated Fmoc-amino acid solution at 0 °C.
-
Add the remaining NMM (1.4 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used instead of water-soluble EDC. b. Dilute the filtrate with ethyl acetate or DCM. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1][2] d. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Solution-phase coupling experimental workflow.
Logical Relationship of Reagents in Peptide Coupling
Caption: Reagent roles in peptide bond formation.
References
Application Note: Gas Chromatography Analysis of (S)-Methyl 2-aminohexanoate Hydrochloride Following N-Trifluoroacetylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the derivatization of (S)-Methyl 2-aminohexanoate hydrochloride for quantitative analysis by gas chromatography (GC). Due to the low volatility and thermal lability of the amine salt, a derivatization step is essential for successful GC analysis.[1][2][3] The protocol describes the N-trifluoroacetylation of the primary amino group using trifluoroacetic anhydride (TFAA). This process converts the polar amine into a stable, volatile N-trifluoroacetyl derivative suitable for GC separation and detection.[4][5] The method is robust, reproducible, and provides excellent chromatographic performance, making it ideal for quality control, purity assessment, and quantitative studies in research and drug development environments.
Principle of Derivatization
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5] Amino acid esters, particularly in their hydrochloride salt form, are non-volatile and can decompose at the high temperatures used in the GC injector.[1][3][6] Chemical derivatization is employed to convert the polar, non-volatile analyte into a less polar, more volatile derivative that is stable under GC conditions.[2][7]
This protocol utilizes N-trifluoroacetylation, a common acylation technique for derivatizing primary and secondary amines.[4][8] The primary amino group of (S)-Methyl 2-aminohexanoate is reacted with trifluoroacetic anhydride (TFAA). The reaction is rapid and efficient, replacing the active hydrogen on the amino group with a trifluoroacetyl group.[5] This modification significantly reduces the polarity of the molecule and increases its volatility, enabling sharp, symmetrical peaks during GC analysis.[5] The fluorine atoms in the derivative also make it highly sensitive for detection by electron capture detection (ECD) or mass spectrometry (MS).[5]
Caption: N-trifluoroacetylation of (S)-Methyl 2-aminohexanoate.
Materials and Reagents
-
This compound (≥98% purity)
-
Trifluoroacetic anhydride (TFAA) (≥99% purity)
-
Dichloromethane (DCM) , anhydrous (≥99.8% purity)
-
Ethyl Acetate , GC grade
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen Gas , high purity
-
GC Vials , 2 mL with caps and septa
-
Micropipettes and sterile tips
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Experimental Protocols
The hydrochloride salt must first be neutralized to its free base form for efficient derivatization.
-
Weigh accurately 10 mg of this compound into a 10 mL glass vial.
-
Add 2 mL of deionized water and vortex to dissolve.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases and the pH is ~8-9.
-
Add 2 mL of Dichloromethane (DCM) to the vial.
-
Cap the vial and vortex vigorously for 1 minute for liquid-liquid extraction.[6]
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Carefully transfer the lower organic (DCM) layer containing the free base to a clean, dry vial.
-
Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water and let it stand for 5 minutes.[6]
-
Filter or carefully decant the dried DCM solution for use in the derivatization step.
-
Transfer 100 µL of the dried DCM solution containing the free base into a 2 mL GC vial.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes in a heating block.
-
After cooling to room temperature, evaporate the solvent and excess TFAA to dryness under a gentle stream of high-purity nitrogen.
-
Reconstitute the residue in 1.0 mL of Ethyl Acetate.
-
The sample is now ready for GC analysis.
Caption: Workflow for derivatization and sample preparation.
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% Phenyl Polysiloxane |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injector Temp. | 250°C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial: 80°C, hold 2 min |
| Ramp 1: 10°C/min to 200°C | |
| Ramp 2: 25°C/min to 280°C, hold 5 min | |
| Detector | FID |
| Detector Temp. | 300°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
Results and Data Presentation
The described method yields a single, sharp chromatographic peak for the N-trifluoroacetyl-(S)-Methyl 2-aminohexanoate derivative. Quantitative performance should be evaluated by establishing method linearity, precision, and sensitivity.
Table 1: Chromatographic Performance (Hypothetical Data)
| Parameter | Result |
|---|---|
| Retention Time (min) | 10.45 |
| Retention Time RSD (%) (n=6) | 0.12% |
| Peak Area RSD (%) (n=6) | 1.8% |
| Tailing Factor | 1.1 |
Table 2: Method Linearity (Hypothetical Data)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,850 |
| 5.0 | 79,900 |
| 10.0 | 161,200 |
| 25.0 | 405,500 |
| 50.0 | 815,100 |
| 100.0 | 1,625,000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Method Sensitivity (Hypothetical Data)
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.80 µg/mL |
Conclusion
The protocol outlined in this application note describes a reliable and robust method for the derivatization of this compound for GC analysis. The N-trifluoroacetylation procedure effectively increases the volatility and thermal stability of the analyte, resulting in excellent chromatographic peak shape and reliable quantification. This method is well-suited for process monitoring, impurity profiling, and quantitative analysis in various scientific and industrial settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Use of H-Nle-OMe·HCl in the Synthesis of Non-Natural Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norleucine (Nle), a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of non-natural peptides. It is an isomer of leucine and is often used as a stable isostere for methionine. The replacement of methionine with norleucine can prevent oxidation of the sulfur-containing side chain, thereby increasing the shelf life and stability of the peptide without significantly altering its biological activity.[1][2] H-Nle-OMe·HCl (Norleucine methyl ester hydrochloride) is a key derivative of norleucine used in peptide synthesis, particularly in solution-phase methodologies, where the C-terminal methyl ester provides a convenient protecting group.
These application notes provide detailed protocols for the incorporation of H-Nle-OMe·HCl into dipeptides, quantitative data on coupling efficiencies, and methods for the characterization of the resulting non-natural peptides.
Data Presentation
Table 1: Physicochemical Properties of H-Nle-OMe·HCl
| Property | Value |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and DMF |
| Storage | Store at 2-8°C, desiccated |
Table 2: Comparison of Coupling Reagents for the Synthesis of Boc-Ala-Nle-OMe
| Coupling Reagent | Additive | Base (equivalents) | Solvent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| EDC·HCl | HOBt | DIPEA (2.2) | DCM/DMF (1:1) | 14 | 92 | >95 |
| HATU | - | DIPEA (2.0) | DMF | 2 | 95 | >97 |
| TBTU | HOBt | DIPEA (3.0) | Ethyl Acetate | 12 | 89 | >95 |
| DCC | HOBt | - | DCM | 12 | 85 | >90 |
Note: Data presented here are representative values based on typical coupling efficiencies for similar amino acid methyl esters and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-Nle-OMe) using EDC/HOBt
This protocol describes the synthesis of the protected dipeptide, Boc-Ala-Nle-OMe, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Norleucine methyl ester hydrochloride (H-Nle-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Boc-Ala-OH:
-
In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a 1:1 mixture of anhydrous DCM and DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add EDC·HCl (1.1 eq) to the solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.
-
-
Neutralization of H-Nle-OMe·HCl:
-
In a separate flask, dissolve H-Nle-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized H-Nle-OMe solution to the activated Boc-Ala-OH solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 14-16 hours).
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Nle-OMe.
-
Protocol 2: Characterization of Boc-Ala-Nle-OMe
A. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Result: A single major peak corresponding to the purified dipeptide.
B. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Expected m/z for Boc-Ala-Nle-OMe [M+H]⁺: C₁₅H₂₈N₂O₅, Calculated: 317.20, Observed: [M+H]⁺ = 317.2.
Mandatory Visualization
Caption: Workflow for the solution-phase synthesis of Boc-Ala-Nle-OMe.
Caption: Proposed mechanism of reduced neurotoxicity by Nle-peptides.
References
Application Notes and Protocols: Esterification of L-Norleucine to its Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of L-norleucine methyl ester hydrochloride, a key intermediate in peptide synthesis and various pharmaceutical applications. The primary method described is the esterification of L-norleucine using thionyl chloride in methanol, a widely adopted and efficient procedure. An alternative method utilizing trimethylchlorosilane (TMSCl) is also presented, offering a milder reaction pathway. This guide includes comprehensive experimental procedures, expected outcomes, and characterization data to assist researchers in the successful synthesis and validation of the target compound.
Introduction
L-norleucine, a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and drug development. The methyl ester hydrochloride salt of L-norleucine is a crucial building block in solid-phase and solution-phase peptide synthesis, where the esterification of the carboxylic acid moiety serves as a protective group, preventing unwanted side reactions.[1] This modification enhances the solubility and stability of the amino acid, rendering it suitable for a variety of biochemical assays and as a precursor in the synthesis of complex organic molecules.[1]
Two prevalent methods for the synthesis of amino acid methyl ester hydrochlorides are the Fischer esterification catalyzed by in situ generated hydrochloric acid from thionyl chloride and methanol, and a milder approach using trimethylchlorosilane (TMSCl) in methanol. The thionyl chloride method is known for its high efficiency and straightforward procedure, while the TMSCl method provides an alternative with ambient reaction temperatures and simplified workup.
Physicochemical and Characterization Data
A summary of the key physicochemical and characterization data for L-norleucine methyl ester hydrochloride is provided below.
Table 1: Physicochemical Properties of L-Norleucine Methyl Ester Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.7 g/mol | [1] |
| Melting Point | 134-140 °C | [1] |
| Optical Rotation [α]²⁰/D | +24.5±1° (c=1.1% in MeOH) | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% | [1] |
| Storage | 0-8 °C | [1] |
Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts for L-Norleucine Methyl Ester Hydrochloride
Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
| ¹H NMR (500 MHz, D₂O) | ¹³C NMR (125 MHz, D₂O) |
| Chemical Shift (ppm) | Assignment |
| ~4.1 (t) | α-CH |
| ~3.7 (s) | -OCH₃ |
| ~1.9 (m) | β-CH₂ |
| ~1.3 (m) | γ-CH₂ & δ-CH₂ |
| ~0.9 (t) | ε-CH₃ |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This protocol is a robust and widely used method for the esterification of amino acids.
Materials:
-
L-Norleucine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-norleucine (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser fitted with a drying tube and heat the reaction mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 3-5 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and triturate to precipitate the product as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-norleucine methyl ester hydrochloride.
Expected Yield: >90%
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This method offers a milder alternative to the thionyl chloride protocol.
Materials:
-
L-Norleucine
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-norleucine (1.0 eq).
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask with stirring.
-
Add anhydrous methanol (approximately 5-10 mL per gram of amino acid) to the mixture.
-
Stir the resulting solution or suspension at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product, L-norleucine methyl ester hydrochloride. The product can be further purified by recrystallization if necessary.
Expected Yield: 90-98%
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of L-norleucine methyl ester hydrochloride.
Caption: Experimental workflow for the synthesis of L-norleucine methyl ester hydrochloride.
Reaction Components and Logical Relationships
This diagram shows the logical relationship between the reactants, reagents, and the final product in the esterification process.
References
Application of (S)-Methyl 2-aminohexanoate Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
(S)-Methyl 2-aminohexanoate hydrochloride , also known as L-norleucine methyl ester hydrochloride, is a non-proteinogenic amino acid derivative that serves as a versatile building block in medicinal chemistry. Its structural similarity to natural amino acids like leucine and methionine allows for its incorporation into peptidomimetics and other small molecules to modulate their pharmacological properties. This document provides detailed application notes on its use in the design of enzyme inhibitors and other therapeutic agents, along with relevant experimental protocols.
Application in Enzyme Inhibitor Design
A primary application of this compound is in the development of enzyme inhibitors, particularly targeting proteases. The linear, unbranched side chain of the norleucine moiety can effectively occupy hydrophobic pockets in the active sites of enzymes that typically bind leucine or methionine residues.
Leucine Aminopeptidase Inhibitors
Leucine aminopeptidases (LAPs) are exopeptidases that play crucial roles in various physiological processes, making them attractive therapeutic targets. This compound is a key precursor for the synthesis of potent LAP inhibitors. By modifying the core structure, researchers have developed phosphonic and phosphinic acid analogues of norleucine that exhibit significant inhibitory activity.
Quantitative Data on Norleucine-Based LAP Inhibitors
The inhibitory activities of several norleucine-derived phosphonic and phosphinic acids against cytosolic leucine aminopeptidase have been evaluated. The inhibition constants (Ki) provide a measure of the potency of these compounds.
| Compound Name | Structure | Inhibition Constant (Ki) in µM |
| (1-Amino-pentyl)-phosphonic acid (Nle-P) | HO-P(O)(OH)-CH(NH₂)-(CH₂)₃-CH₃ | 58[1][2] |
| (1-Amino-pentyl)-phosphinic acid (Nle-PH) | H-P(O)(OH)-CH(NH₂)-(CH₂)₃-CH₃ | 73.9[2] |
| Nle-ψ[P(O)(OH)O]-L-Ala | See reference for structure | 268.7[2] |
| Nle-ψ[P(O)(OH)O]-Gly | See reference for structure | 219[2] |
Role in Peptide-Based Therapeutics
This compound is frequently used in solid-phase peptide synthesis (SPPS) to introduce the norleucine residue into peptide chains. The incorporation of this unnatural amino acid can confer several advantages:
-
Increased Proteolytic Stability: Peptides containing norleucine are often more resistant to degradation by proteases compared to their natural counterparts, leading to a longer in vivo half-life.
-
Modulation of Bioactivity: The subtle structural difference between norleucine and leucine/methionine can alter the peptide's conformation and its binding affinity to its biological target, allowing for the fine-tuning of its activity.
-
Probing Structure-Activity Relationships (SAR): Replacing natural amino acids with norleucine helps researchers understand the specific structural requirements for a peptide's biological function.
One notable area of investigation is in the context of neurodegenerative diseases like Alzheimer's. Research has shown that substituting methionine with norleucine in amyloid-β peptides can reduce their neurotoxic effects, highlighting the therapeutic potential of norleucine-containing peptides.[3][4]
Experimental Protocols
Synthesis of Norleucine-Derived Phosphonate Depsipeptides
This protocol outlines a general strategy for the synthesis of norleucine-derived phosphonodepsipeptides, which are potent inhibitors of metallopeptidases.[5]
General Synthetic Scheme:
Caption: General synthesis workflow for norleucine-derived phosphonopeptides.
Materials:
-
Valeraldehyde
-
Triphenyl phosphite
-
N-phenylthiourea
-
Hydrochloric acid
-
Propylene oxide
-
Benzyl chloroformate
-
N,N'-diisopropyl-O-benzylisourea
-
Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)
-
Derivatized lactic or glycolic acids
-
Palladium on carbon (Pd/C)
-
Solvents (e.g., ethanol, benzene, DMF, etc.)
Procedure:
-
Synthesis of (R,S)-1-Aminopentanephosphonic acid (2):
-
Synthesize (R,S)-Diphenyl 1-(3-phenylthioureido)pentanephosphonate (1) from valeraldehyde, triphenyl phosphite, and N-phenylthiourea.
-
Reflux compound 1 in concentrated hydrochloric acid and treat with propylene oxide to yield compound 2 .[5]
-
-
Protection and Esterification:
-
Protect the amino group of 2 with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
-
Esterify the resulting N-Cbz-protected phosphonate with N,N'-diisopropyl-O-benzylisourea to obtain the dibenzyl ester 3 .[5]
-
Selectively hydrolyze one of the benzyl esters of 3 using a base to yield the monobenzyl ester 4 .[5]
-
-
Coupling Reaction:
-
Couple the N-Cbz-protected phosphonate monoester 4 with the hydroxyl moiety of a derivatized lactic or glycolic acid using BOP as a coupling reagent to form the phosphodipeptide.[5]
-
-
Deprotection:
-
Remove the Cbz and benzyl protecting groups via palladium-catalyzed hydrogenolysis to yield the final phosphonodepsipeptide inhibitor.[5]
-
Leucine Aminopeptidase (LAP) Inhibition Assay
This protocol is for determining the inhibitory activity of synthesized compounds against leucine aminopeptidase.
Caption: Workflow for a leucine aminopeptidase inhibition assay.
Materials:
-
Leucine aminopeptidase (from porcine kidney or other sources)[1]
-
L-leucine-p-nitroanilide (substrate)[1]
-
Triethanolamine hydrochloride buffer (75 mM, pH 8.4)[6]
-
Magnesium chloride (MgCl₂) (5 mM)[6]
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitors
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Solutions:
-
Prepare the assay buffer containing triethanolamine HCl and MgCl₂.[6]
-
Dissolve the L-leucine-p-nitroanilide substrate in DMSO and then dilute with the assay buffer to the desired final concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1 mM).[6]
-
Prepare a stock solution of the inhibitor in the assay buffer and perform serial dilutions.[1]
-
Prepare the enzyme solution to a final concentration of, for example, 20 µg/ml in the assay buffer.[6]
-
-
Assay Performance:
-
In a microplate well, combine the assay buffer, substrate solution, and inhibitor solution.[6]
-
Initiate the reaction by adding the enzyme solution to the well.[6]
-
Immediately monitor the change in absorbance at 405 nm at 25°C. The hydrolysis of the substrate releases p-nitroaniline, which absorbs at this wavelength.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.[6]
-
Signaling Pathways and Logical Relationships
The incorporation of this compound into bioactive molecules can impact various cellular signaling pathways. For instance, inhibitors of proteases can prevent the cleavage of specific substrates, thereby modulating downstream signaling cascades.
Caption: Logical workflow for drug discovery using (S)-Methyl 2-aminohexanoate HCl.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-Methyl 2-aminohexanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-aminohexanoate hydrochloride, also known as L-norleucine methyl ester hydrochloride, is a valuable intermediate in the synthesis of peptides and various pharmaceutical agents.[1][2] Its utility in drug development and biochemical studies necessitates a reliable and scalable synthetic protocol.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this compound from L-norleucine. Two robust and industrially applicable methods are presented: the thionyl chloride method and the trimethylchlorosilane (TMSCl) method. Both protocols are designed for scalability and high purity of the final product.
Introduction
The esterification of amino acids is a fundamental transformation in organic and medicinal chemistry. Amino acid methyl esters serve as crucial building blocks in peptide synthesis and as intermediates for various active pharmaceutical ingredients.[3][4] The hydrochloride salt form enhances the stability and solubility of these esters, making them ideal for further synthetic manipulations and for formulation studies.[1]
The synthesis of this compound is typically achieved through the esterification of L-norleucine in methanol, facilitated by an activating agent. This document details two widely used and effective methods for this transformation on a large scale:
-
Method A: Thionyl Chloride in Methanol: A classic and highly effective method for amino acid esterification.[5]
-
Method B: Trimethylchlorosilane (TMSCl) in Methanol: A milder and operationally simpler alternative with high yields.[3][4][6][7]
These protocols have been developed to ensure high yields, purity, and scalability, addressing the needs of researchers and drug development professionals. A Chinese patent suggests that the TMSCl method can achieve average yields of over 93% and purity of not less than 98.5% (HPLC) for a variety of amino acid methyl ester hydrochlorides, highlighting its suitability for industrial production.[6]
Reaction Scheme
The overall reaction involves the esterification of the carboxylic acid group of L-norleucine with methanol in the presence of an acid catalyst to yield the corresponding methyl ester hydrochloride.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are designed for a large-scale synthesis, starting from 1 mole of L-norleucine. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves, should be followed. All operations should be conducted in a well-ventilated fume hood.
Method A: Thionyl Chloride in Methanol
This method is highly efficient but requires careful handling of the corrosive and toxic thionyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| L-Norleucine | 131.17 | 131.17 g | 1.0 |
| Methanol (anhydrous) | 32.04 | 1.0 L | 24.7 |
| Thionyl chloride (SOCl₂) | 118.97 | 95.2 mL (157.0 g) | 1.32 |
| Diethyl ether (anhydrous) | 74.12 | As needed for precipitation/washing | - |
Protocol:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend L-norleucine (131.17 g, 1.0 mol) in anhydrous methanol (1.0 L).
-
Cooling: Cool the suspension to -10 °C to -5 °C using an ice-salt bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (95.2 mL, 1.32 mol) dropwise to the stirred suspension via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The suspension will gradually dissolve to form a clear solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid.
-
Precipitation and Isolation: Add anhydrous diethyl ether to the residue with vigorous stirring to induce precipitation of the product.
-
Filtration and Washing: Collect the white solid by filtration, wash it with several portions of anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Method B: Trimethylchlorosilane (TMSCl) in Methanol
This method is milder and avoids the use of highly toxic thionyl chloride, making it a more environmentally friendly and safer option for large-scale production.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| L-Norleucine | 131.17 | 131.17 g | 1.0 |
| Methanol (anhydrous) | 32.04 | 1.0 L | 24.7 |
| Trimethylchlorosilane (TMSCl) | 108.64 | 273 mL (234.5 g) | 2.16 |
| Diethyl ether (anhydrous) | 74.12 | As needed for washing | - |
Protocol:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, add L-norleucine (131.17 g, 1.0 mol).
-
Addition of TMSCl: Slowly add freshly distilled trimethylchlorosilane (273 mL, 2.16 mol) to the L-norleucine with stirring.
-
Addition of Methanol: Carefully add anhydrous methanol (1.0 L) to the mixture. The resulting solution or suspension is then stirred at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture on a rotary evaporator under reduced pressure to yield the product as a solid.
-
Washing: Wash the solid product with anhydrous diethyl ether to remove any non-polar impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound.
| Parameter | Method A (Thionyl Chloride) | Method B (TMSCl) | Reference |
| Starting Material | L-Norleucine | L-Norleucine | - |
| Scale | 1.0 mol | 1.0 mol | - |
| Reaction Time | 12-24 hours | 12-24 hours | [3] |
| Reaction Temperature | -10 °C to Room Temp. | Room Temperature | [3] |
| Theoretical Yield | 181.66 g | 181.66 g | - |
| Expected Yield | 85-95% | >93% | [6] |
| Expected Purity | >98% | >98.5% (HPLC) | [6] |
| Appearance | White to off-white solid | White to off-white solid | [2] |
| Melting Point | 134-140 °C | 134-140 °C | [1] |
| Optical Rotation | +24.5° ± 1° (c=1.1% in MeOH) | +24.5° ± 1° (c=1.1% in MeOH) | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Methods
The diagram below shows the logical relationship between the starting material, the two synthetic methods, and the final product.
Caption: Logical relationship between starting material, synthetic methods, and the final product.
Safety and Handling
-
Thionyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.
-
Trimethylchlorosilane is flammable and corrosive. It should also be handled in a fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the compound.
-
Melting Point: To compare with the literature value.
-
Optical Rotation: To confirm the stereochemical integrity of the product.
Conclusion
The protocols described provide reliable and scalable methods for the large-scale synthesis of this compound. The choice between the thionyl chloride and TMSCl methods will depend on the available facilities, safety considerations, and desired cost-effectiveness. The TMSCl method is generally preferred for its milder conditions and operational simplicity, offering high yields and purity suitable for applications in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Methyl 2-aminohexanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (S)-Methyl 2-aminohexanoate hydrochloride. The information is structured in a question-and-answer format to directly address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and effective methods for the synthesis of this compound, which is the methyl ester of L-norleucine, involve the esterification of the amino acid in methanol with an acidic catalyst. The primary methods include:
-
Thionyl Chloride (SOCl₂) in Methanol: This is a widely used method where thionyl chloride reacts with methanol in situ to generate anhydrous HCl, which then catalyzes the esterification.[1][2] This method is often favored for its efficiency.
-
Hydrogen Chloride (HCl) Gas in Methanol: Bubbling dry HCl gas through a solution of L-norleucine in methanol provides the acidic environment necessary for esterification.[1][2]
-
Trimethylchlorosilane (TMSCl) in Methanol: This method offers a convenient and milder alternative to the traditional methods, often providing comparable or even higher yields at room temperature.[1]
-
Acetyl Chloride in Methanol: Similar to the thionyl chloride method, acetyl chloride reacts with methanol to generate HCl in situ for the esterification.
Q2: What are the critical parameters to control for maximizing the yield?
To achieve optimal yields, several reaction parameters must be carefully controlled:
-
Temperature: For the thionyl chloride/methanol method, maintaining a low temperature (e.g., 0 °C) during the addition of thionyl chloride is crucial to control the exothermic reaction.[1][2] Subsequent heating to reflux is often required to drive the reaction to completion.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester product and react with the reagents (especially thionyl chloride and TMSCl), reducing the yield. Therefore, using anhydrous methanol and protecting the reaction from atmospheric moisture is critical.
-
Reagent Stoichiometry: An excess of methanol is typically used as it serves as both a solvent and a reactant. The amount of the acid catalyst is also a key factor; for instance, with TMSCl, two equivalents are generally used for amino acids with a single carboxylic acid group.[1]
-
Reaction Time: The reaction time needs to be optimized to ensure complete conversion without the formation of degradation products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.[1]
Q3: What are the potential side reactions and impurities I should be aware of?
Several side reactions can occur, leading to the formation of impurities:
-
Diketopiperazine Formation: Intramolecular or intermolecular condensation of the amino acid or its ester can lead to the formation of cyclic dipeptides known as diketopiperazines. This is more likely to occur at elevated temperatures.
-
Unreacted L-norleucine: Incomplete esterification will result in the starting material remaining in the product mixture.
-
Polymerization: Under certain conditions, amino acids can polymerize.
-
Byproducts from Reagents: The reaction of thionyl chloride with methanol can produce dimethyl sulfite.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous methanol. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting material is consumed. | |
| Insufficient amount of catalyst. | Ensure the correct stoichiometry of the acid source (e.g., thionyl chloride, TMSCl) is used. | |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times. | |
| Product is Difficult to Isolate or Crystallize | Product is highly soluble in the solvent used for precipitation. | Use a different anti-solvent for precipitation. Diethyl ether is commonly used to precipitate the hydrochloride salt. |
| Presence of oily impurities. | Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether). | |
| Presence of Impurities in the Final Product | Formation of diketopiperazines. | Maintain a lower reaction temperature and avoid prolonged heating. |
| Unreacted starting material. | Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. | |
| Residual solvent or byproducts. | Ensure the product is thoroughly dried under vacuum to remove volatile impurities. Wash the crystalline product with a cold, non-polar solvent. |
Quantitative Data
The following table summarizes typical yields for the synthesis of various amino acid methyl ester hydrochlorides using different methods. While specific data for this compound is not extensively published in comparative studies, the data for structurally similar amino acids like L-leucine provides a good reference.
| Amino Acid | Method | Yield (%) | Reference |
| L-Leucine | TMSCl/Methanol | 98 | [1] |
| L-Leucine | HCl/Methanol | 95 | [1] |
| L-Leucine | Thionyl Chloride/Methanol | 96 | [1] |
| L-Alanine | TMSCl/Methanol | 97 | [1] |
| L-Valine | TMSCl/Methanol | 98 | [1] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride in Methanol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-norleucine (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting solid, add diethyl ether and stir to form a precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Method 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
-
Preparation: In a round-bottom flask, add L-norleucine (1.0 eq).
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Reagent Addition: To the amino acid, slowly add freshly distilled trimethylchlorosilane (2.0 eq) with stirring. Then, add anhydrous methanol (10 mL per gram of amino acid).
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Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of (S)-Methyl 2-aminohexanoate hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of (S)-Methyl 2-aminohexanoate hydrochloride, also known as L-Norleucine methyl ester hydrochloride, by recrystallization. Below you will find frequently asked questions, troubleshooting advice, a detailed experimental protocol, and a summary of key quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A common and effective method for recrystallizing amino acid methyl ester hydrochlorides is using a polar solvent in which the compound is soluble at higher temperatures, followed by the addition of a less polar anti-solvent to induce precipitation upon cooling. For this compound, a methanol/diethyl ether or ethanol/diethyl ether system is a good starting point. The compound is dissolved in a minimal amount of hot methanol or ethanol, and then diethyl ether is slowly added until the solution becomes turbid.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling process is too rapid. To remedy this, try adding a small amount of the primary solvent (methanol or ethanol) to the hot solution to ensure it is not supersaturated. Then, allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help to initiate crystallization.
Q3: I am not getting any crystals, even after the solution has cooled. What are the possible reasons?
A3: The absence of crystal formation is usually due to either the solution being too dilute or the presence of impurities that inhibit crystallization. If the solution is too dilute, you can try to carefully evaporate some of the solvent to increase the concentration. If impurities are suspected, you may need to perform a preliminary purification step, such as passing the solution through a short plug of silica gel. Inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus can also be effective.
Q4: My yield after recrystallization is very low. How can I improve it?
A4: A low yield can be attributed to several factors. Using an excessive amount of the primary solvent will result in a significant portion of your compound remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Additionally, cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) will maximize the amount of crystallized product. When washing the collected crystals, use a minimal amount of ice-cold anti-solvent (diethyl ether) to avoid redissolving your product.
Q5: What are common impurities in this compound and how can they be removed?
A5: Common impurities may include unreacted L-norleucine, byproducts from the esterification reaction, and residual solvents. Most of these impurities are more soluble in the recrystallization solvent system than the desired product and will remain in the mother liquor after filtration. For colored impurities, a small amount of activated carbon can be added to the hot solution before filtration, though this may reduce the overall yield. A patent for the purification of a similar compound, L-leucine methyl ester hydrochloride, suggests dissolving the crude solid in water, treating it with activated carbon, filtering, concentrating the solution under reduced pressure, and then cooling to induce crystallization[1].
Quantitative Data Summary
The following table summarizes key parameters for a typical recrystallization of an aliphatic amino acid methyl ester hydrochloride, which can be adapted for this compound.
| Parameter | Value | Notes |
| Primary Solvent | Methanol or Ethanol | The compound should be highly soluble at elevated temperatures. |
| Anti-solvent | Diethyl Ether | The compound should be poorly soluble in this solvent. |
| Dissolution Temperature | Boiling point of the primary solvent | Ensure complete dissolution of the crude product. |
| Crystallization Temperature | Room temperature, then 0-4 °C | Slow cooling promotes the formation of larger, purer crystals. |
| Washing Solvent | Ice-cold Diethyl Ether | Use a minimal amount to wash the filtered crystals. |
| Expected Melting Point | 134-140 °C | For pure L-Norleucine methyl ester hydrochloride. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of methanol and gently heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Precipitation: Remove the flask from the heat and allow it to cool slightly. Slowly add diethyl ether to the warm solution while stirring until a persistent turbidity is observed.
-
Clarification: Add a few drops of warm methanol back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Purification of Crude H-Nle-OMe·HCl
Welcome to the technical support center for the purification of crude L-Norleucine methyl ester hydrochloride (H-Nle-OMe·HCl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude H-Nle-OMe·HCl?
A1: Crude H-Nle-OMe·HCl can contain several types of impurities depending on the synthetic route. Common impurities may include:
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Unreacted L-Norleucine: The starting amino acid may not have been fully esterified.
-
Di-peptides or Oligomers: Side reactions can lead to the formation of small peptide chains.
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Reagents and Byproducts from Synthesis: For example, if synthesized using the trimethylchlorosilane/methanol method, residual reagents and their byproducts might be present.[1][2][3]
-
Enantiomeric Impurities: The presence of the D-enantiomer if the starting L-Norleucine was not enantiomerically pure.
-
Colored Impurities: The crude product may contain colored byproducts from the reaction.
-
Residual Solvents: Solvents used in the synthesis and workup may be present.
Q2: What is a suitable method to purify crude H-Nle-OMe·HCl?
A2: The most common and effective methods for purifying crude H-Nle-OMe·HCl are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield. For removal of colored impurities, treatment with activated carbon can be an effective step.[4]
Q3: How can I assess the purity of my H-Nle-OMe·HCl sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of H-Nle-OMe·HCl.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities. For a quick assessment, Thin-Layer Chromatography (TLC) can be employed to visualize the number of components in your sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of H-Nle-OMe·HCl.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is "crashing out" of solution too quickly. High concentration of impurities. | Use a solvent with a lower boiling point. Try a different solvent system. Ensure a slow cooling rate. Consider a pre-purification step like a charcoal treatment to remove some impurities. |
| No crystal formation upon cooling | Too much solvent was used. The solution is not saturated. | Evaporate some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure H-Nle-OMe·HCl. |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization during hot filtration. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of solvent used for washing the crystals and use ice-cold solvent. Preheat the filtration apparatus to prevent premature crystallization. |
| Purified product is still impure | Inappropriate solvent choice where impurities have similar solubility to the product. Cooling was too rapid, trapping impurities in the crystal lattice. | Select a solvent where the impurities are either very soluble or insoluble at all temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. Column overloading. | Optimize the mobile phase using TLC. A good starting point for polar compounds is a gradient of methanol in dichloromethane. Reduce the amount of crude material loaded onto the column. |
| Product elutes with the solvent front | The mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity (gradient elution). |
| Product is not eluting from the column | The mobile phase is not polar enough. The compound may be interacting strongly with the silica gel. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol). Add a small amount of a competitive amine like triethylamine (0.1-1%) to the mobile phase to reduce tailing and strong adsorption. |
| Tailing of the product peak | Strong interaction between the amine hydrochloride and the acidic silica gel. | Add a small amount of acid (e.g., acetic acid or formic acid) or a competing base (e.g., triethylamine) to the mobile phase to improve peak shape. |
Data Presentation
The following table summarizes typical, albeit hypothetical, quantitative data for the purification of crude H-Nle-OMe·HCl to provide a benchmark for expected outcomes. Actual results may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield |
| Recrystallization | 85-95% | >99% | 70-85% |
| Flash Column Chromatography | 70-90% | >98% | 60-80% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of H-Nle-OMe·HCl. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or hexane) is often effective for amino acid hydrochlorides.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude H-Nle-OMe·HCl in various solvents (e.g., methanol, ethanol, isopropanol) at room temperature and upon heating. A good solvent will dissolve the crude material when hot but show low solubility when cold.
-
Dissolution: Place the crude H-Nle-OMe·HCl in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying H-Nle-OMe·HCl using flash column chromatography on silica gel.
Methodology:
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good system will give the H-Nle-OMe·HCl an Rf value of approximately 0.2-0.4. A common mobile phase for polar compounds is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The addition of a small amount of acetic acid or triethylamine may improve separation.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude H-Nle-OMe·HCl in a minimal amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if using a gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified H-Nle-OMe·HCl.
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for analyzing the purity of H-Nle-OMe·HCl using reverse-phase HPLC.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the H-Nle-OMe·HCl sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Visualizations
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102260182A - Method for purifying L-leucine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Esterification of L-Norleucine with Methanol and HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of L-norleucine with methanol and hydrochloric acid (HCl). The primary objective of this reaction is the synthesis of L-norleucine methyl ester hydrochloride, a crucial intermediate in various synthetic processes. However, the formation of side products can impact yield and purity. This guide addresses common issues and provides detailed experimental protocols and data to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My L-norleucine esterification reaction is resulting in a low yield of the desired methyl ester. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer esterification of L-norleucine are a common issue and can be attributed to several factors. Here’s a troubleshooting guide:
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Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product, it is essential to use a large excess of the alcohol (methanol) and/or remove the water formed during the reaction.[1][2]
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Solution: Use anhydrous methanol as the solvent, ensuring it is in large excess (e.g., 10- to 100-fold excess).[2] Consider using a drying agent or a Dean-Stark apparatus if water removal is critical, although for simple amino acid esterifications, excess alcohol is often sufficient.
-
-
Suboptimal HCl Concentration: The concentration of the HCl catalyst is crucial. Too low a concentration will result in a slow reaction, while excessively high concentrations can promote side reactions.
-
Solution: While specific optimal concentrations for L-norleucine are not widely published, a common starting point is to use methanolic HCl prepared by carefully adding acetyl chloride or thionyl chloride to cold methanol. A typical procedure involves generating methanolic HCl in situ.[3]
-
-
Reaction Time and Temperature: Insufficient reaction time or temperature will lead to an incomplete reaction. Conversely, prolonged reaction at high temperatures can promote the formation of side products, particularly diketopiperazines.
-
Work-up and Purification Issues: The desired product, L-norleucine methyl ester hydrochloride, is water-soluble. Improper work-up procedures can lead to loss of product.
Q2: I have identified a significant byproduct in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The two primary side reactions during the esterification of L-norleucine are the formation of a diketopiperazine and, to a lesser extent, amide formation.
-
Diketopiperazine (DKP) Formation: This is the most common and significant side reaction. Two molecules of the newly formed L-norleucine methyl ester can undergo intermolecular condensation to form the cyclic dipeptide, cyclo(L-norleucyl-L-norleucyl).[6]
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Mechanism: The free amino group of one L-norleucine methyl ester molecule acts as a nucleophile, attacking the ester carbonyl of a second molecule, leading to the elimination of two molecules of methanol and the formation of the stable six-membered diketopiperazine ring.
-
Minimization Strategies:
-
Temperature Control: DKP formation is often favored at higher temperatures. Running the esterification at room temperature, even for a longer duration, can help minimize this side reaction.
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Concentration: High concentrations of the amino acid ester can increase the likelihood of intermolecular reactions. While the initial esterification requires a reasonable concentration of L-norleucine, prolonged heating of the concentrated ester solution should be avoided.
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Prompt Work-up: Once the esterification is complete, it is advisable to proceed with the work-up to isolate the ester hydrochloride salt. The protonated amino group in the hydrochloride salt is less nucleophilic, which can help suppress DKP formation.
-
-
-
Amide Formation: Although less common under acidic esterification conditions, it is theoretically possible for the amino group of one L-norleucine molecule to react with the carboxylic acid of another, especially if the esterification is incomplete. However, under acidic conditions (Fischer esterification), the amine is protonated to form an ammonium salt, which is not nucleophilic, thus making direct amide formation from the amino acid unlikely. A more plausible, though still minor, pathway could involve the reaction of the newly formed ester with any remaining unreacted amino acid, but this is generally not a major concern. Amide formation is more prevalent when using coupling agents or under basic conditions.[7]
-
Minimization: Ensuring complete conversion to the ester and maintaining acidic conditions throughout the reaction will minimize the possibility of amide formation.
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Quantitative Data on Side Reactions
While specific quantitative data for the esterification of L-norleucine under varying conditions is scarce in the literature, the following table provides a general overview of expected yields for amino acid methyl esters under typical Fischer esterification conditions. The yield of diketopiperazine is highly dependent on reaction conditions, particularly temperature and reaction time after ester formation.
| Product/Side Product | Typical Yield Range (%) | Factors Influencing Yield |
| L-Norleucine Methyl Ester HCl | 85 - 98% | Excess methanol, anhydrous conditions, optimal HCl concentration, controlled temperature.[4] |
| Cyclo(L-norleucyl-L-norleucyl) | <1 - 15% | Higher temperatures, prolonged reaction times, high concentration of the free ester. |
| L-Norleucyl-L-norleucine Amide | Generally <1% | Incomplete esterification, presence of free amine and carboxylic acid, non-acidic conditions. |
Experimental Protocols
Protocol 1: Synthesis of L-Norleucine Methyl Ester Hydrochloride
This protocol is a standard method for the Fischer esterification of amino acids.
Materials:
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L-Norleucine
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Anhydrous Methanol (MeOH)
-
Acetyl Chloride (or Thionyl Chloride)
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Diethyl Ether
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous methanol (e.g., 50 mL for 5 g of L-norleucine), cool the flask in an ice bath.
-
Slowly add acetyl chloride (2 equivalents relative to the amino acid) dropwise to the stirred methanol. This in situ generation of HCl is exothermic.
-
After the addition is complete, remove the ice bath and add L-norleucine (1 equivalent) to the methanolic HCl solution.
-
Stir the reaction mixture at room temperature overnight or at reflux for 2-4 hours. Monitor the reaction progress by TLC (a suitable mobile phase would be a mixture of dichloromethane and methanol).
-
Once the reaction is complete (disappearance of the starting amino acid spot), concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid or oily residue.
-
To the crude product, add diethyl ether and triturate to induce crystallization of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Yield: 90-98%
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol provides a general method for the analysis of amino acids and their derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
C18 reverse-phase column.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program: A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210-220 nm for peptide bonds in the diketopiperazine or derivatized amino acids). For higher sensitivity and specificity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[8][9]
-
Quantification: Use external standards of L-norleucine, L-norleucine methyl ester hydrochloride, and synthesized cyclo(L-norleucyl-L-norleucyl) to determine retention times and create calibration curves for quantification.
Visualizations
Caption: Reaction pathway for the esterification of L-norleucine and formation of major side products.
Caption: Troubleshooting workflow for low yield in L-norleucine esterification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of (S)-Methyl 2-aminohexanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (S)-Methyl 2-aminohexanoate hydrochloride, with a primary focus on preventing racemization.
Troubleshooting Guide: Preventing Racemization
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical issue in the synthesis of optically active compounds like this compound. Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of the (R)-enantiomer detected in the final product. | Harsh Reaction Conditions: High temperatures during esterification can promote racemization. | Maintain strict temperature control, especially when using highly reactive reagents like thionyl chloride. For the SOCl₂/MeOH method, the temperature should be kept between -5 to 0°C during the addition of thionyl chloride.[1][2] The TMSCl/MeOH method is advantageous as it proceeds at room temperature, which is a milder condition.[1][3] |
| Inappropriate Reagent Choice: Some esterification reagents are more prone to causing racemization than others. | The trimethylchlorosilane (TMSCl) in methanol method is reported to be a mild and efficient option for the esterification of amino acids with minimal racemization.[1][3][4] | |
| Extended Reaction Times: Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to gradual racemization. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed. | |
| Incomplete reaction, leaving unreacted (S)-2-aminohexanoic acid. | Insufficient Reagent: The molar ratio of the esterification reagent to the amino acid may be too low. | For the TMSCl/MeOH method, use at least two equivalents of TMSCl per mole of amino acid.[1] For the SOCl₂/MeOH method, a sufficient excess of thionyl chloride in methanol is required. |
| Poor Solubility: The amino acid may not be fully dissolved in the reaction medium. | Ensure adequate stirring and a sufficient volume of methanol to suspend or dissolve the amino acid. For amino acids with poor solubility, extending the reaction time may be necessary, but this should be balanced against the risk of racemization.[1] | |
| Formation of side products. | Reaction of Thionyl Chloride with the Amine Group: Although the amine is protonated in the acidic medium, side reactions can still occur, especially at elevated temperatures. | Add thionyl chloride dropwise at a low temperature (0°C or below) to control the exotherm and minimize side reactions.[5] The in-situ generation of HCl from TMSCl and methanol provides a milder acidic environment. |
| Dimerization (Diketopiperazine formation): This is more of a concern in peptide synthesis but can occur under certain conditions. | The esterification methods described, which involve the in-situ formation of the hydrochloride salt of the amino group, generally protect against this side reaction. |
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of amino acid esters?
A1: While racemization is a major concern in peptide coupling reactions via the formation of an oxazolone intermediate, during the direct esterification of an unprotected amino acid, racemization can occur if the conditions are harsh enough to facilitate the deprotonation and reprotonation of the alpha-carbon.[6][7] The acidic conditions used in methods like SOCl₂/MeOH or TMSCl/MeOH protect the amino group as its hydrochloride salt, which helps to suppress racemization by preventing the formation of an enolate.[5]
Q2: Which method is recommended for the synthesis of this compound to minimize racemization?
A2: The esterification of (S)-2-aminohexanoic acid using trimethylchlorosilane (TMSCl) in methanol at room temperature is a highly recommended method.[1][3] It is considered milder than the traditional Fischer esterification with HCl gas or the use of thionyl chloride, offering good to excellent yields under convenient conditions that are less likely to cause racemization.[1][3]
Q3: How can I accurately determine the enantiomeric purity of my this compound?
A3: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8] This technique allows for the direct separation of the (S) and (R) enantiomers, and their relative peak areas can be used to calculate the enantiomeric excess (ee%). Alternatively, Gas Chromatography (GC) on a chiral column can be used after derivatization of the amino acid ester.[9]
Q4: Can the hydrochloride salt formation step contribute to racemization?
A4: The formation of the hydrochloride salt of the amino group is actually protective against racemization. By protonating the amino group, its nucleophilicity is removed, preventing side reactions. Furthermore, the electron-withdrawing nature of the ammonium group helps to stabilize the chiral center, making the alpha-proton less likely to be abstracted.
Q5: Are there any specific safety precautions to consider for the recommended synthesis protocols?
A5: Yes. Both thionyl chloride and trimethylchlorosilane are corrosive and react with moisture. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Thionyl chloride reacts with methanol to produce HCl gas, so the reaction should be equipped with a gas trap.[10] TMSCl also reacts with methanol to generate HCl.
Experimental Protocols
Protocol 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol (Recommended)
This method is favored due to its mild reaction conditions and high yields.[1][3]
Materials:
-
(S)-2-Aminohexanoic acid
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol (anhydrous)
-
Diethyl ether or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add (S)-2-aminohexanoic acid (1 equivalent).
-
Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2 equivalents).
-
To this mixture, add anhydrous methanol (approximately 8-10 volumes).
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by TLC until the starting amino acid is no longer detectable (typically 12-24 hours).[1][11]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To induce crystallization, add an anti-solvent like diethyl ether or THF to the concentrated residue.[11]
-
Collect the precipitated this compound by filtration, wash with the anti-solvent, and dry under vacuum.
Protocol 2: Esterification using Thionyl Chloride (SOCl₂) in Methanol
This is a more traditional method. Strict temperature control is crucial to minimize side reactions and potential racemization.[10]
Materials:
-
(S)-2-Aminohexanoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add anhydrous methanol.
-
Cool the methanol to -5 to 0°C in an ice-salt bath.
-
Slowly add thionyl chloride (1.5-2 equivalents) dropwise to the cold methanol, ensuring the temperature does not rise above 0°C.[1]
-
Once the addition is complete, add (S)-2-aminohexanoic acid (1 equivalent) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or gently reflux until the reaction is complete as monitored by TLC.[12]
-
After completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid this compound by filtration, wash with diethyl ether, and dry under vacuum.
Analytical Method: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the (S) and (R) enantiomers of Methyl 2-aminohexanoate.
Caption: General workflow for chiral HPLC analysis.
Typical HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA, IB, or IC, or a similar column.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[8]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. scribd.com [scribd.com]
- 10. pianetachimica.it [pianetachimica.it]
- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 12. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
Troubleshooting guide for the synthesis of amino acid methyl ester hydrochlorides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of amino acid methyl ester hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing amino acid methyl ester hydrochlorides?
A1: The most prevalent and effective methods involve the use of thionyl chloride (SOCl₂) in methanol and trimethylchlorosilane (TMSCl) in methanol.[1][2] Both methods are efficient for the esterification of various amino acids, including natural, aromatic, and aliphatic types.[1][3] The reaction with thionyl chloride in methanol is a classic and widely used approach.[4] An alternative is using methanolic HCl, which can be generated in situ from acetyl chloride and methanol.[2]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the endpoint.[2] For some amino acids with poor solubility, longer reaction times (e.g., 24 hours) may be necessary.[1]
-
Moisture contamination: Thionyl chloride reacts violently with water.[4] The presence of moisture in the reagents or glassware will consume the thionyl chloride and reduce the yield of the desired ester. Using absolute methanol and dry glassware is essential.[4]
-
Improper temperature control: For the thionyl chloride method, the initial addition should be performed at low temperatures (0 to -10 °C) to control the exothermic reaction.[2][5] However, subsequent stages may require refluxing to drive the reaction to completion.[6] For the TMSCl method, the reaction is typically carried out at room temperature.[1][5]
-
Loss during workup and purification: The product is typically isolated by precipitation with a less polar solvent like diethyl ether or tert-butyl methyl ether.[4] Inefficient precipitation or washing can lead to significant product loss.
Q3: I am observing side products in my reaction mixture. What are they and how can I avoid them?
A3: A potential side product is the formation of diketopiperazines, which are cyclic dimers of the amino acid.[2] This is more likely if the reaction conditions favor the formation of the amino acid chloride intermediate, which can then self-condense.[2] To minimize this, it is important to follow the correct order of addition, typically adding the thionyl chloride to the cold methanol before introducing the amino acid.[4] The in-situ formation of HCl from thionyl chloride and methanol creates an acidic environment that protonates the amino group, protecting it from side reactions.
Q4: How can I effectively purify the amino acid methyl ester hydrochloride product?
A4: The product is a salt and is typically purified by crystallization. After the reaction is complete, the solvent is often removed under reduced pressure.[2] The resulting residue is then triturated or washed with a dry, non-polar solvent like diethyl ether, ethyl acetate, or tert-butyl methyl ether to induce crystallization and remove any non-polar impurities.[4][5] The solid product is then collected by filtration and dried.[4]
Q5: Is it possible to obtain the free amino acid methyl ester from its hydrochloride salt?
A5: Yes, the free ester can be obtained by neutralizing the hydrochloride salt with a base.[7] This is typically done by dissolving the salt in a suitable solvent and treating it with an aqueous solution of a weak base like sodium bicarbonate or potassium carbonate, followed by extraction with an organic solvent.[7] Another method involves using an excess of a volatile amine like morpholine or passing ammonia gas through a solution of the hydrochloride salt.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Monitor the reaction progress using TLC until the starting material is consumed.[2] For poorly soluble amino acids, consider extending the reaction time.[1] |
| Moisture in reagents/glassware. | Use anhydrous methanol and ensure all glassware is thoroughly dried.[4] | |
| Incorrect reaction temperature. | For the SOCl₂ method, add thionyl chloride to methanol at 0°C or below.[2] The reaction may then be stirred at room temperature or refluxed. | |
| Loss during product isolation. | Ensure complete precipitation by adding a sufficient volume of a non-polar solvent and allowing adequate time for crystallization, possibly at low temperatures.[4] | |
| Formation of Side Products (e.g., Diketopiperazines) | Incorrect order of reagent addition. | Always add thionyl chloride dropwise to cold methanol before adding the amino acid. This ensures the in-situ generation of HCl which protects the amino group. |
| Product is an oil or fails to crystallize | Presence of impurities. | Ensure the starting amino acid is pure. Wash the crude product thoroughly with a suitable dry, non-polar solvent to remove impurities that may inhibit crystallization. |
| Residual solvent. | Ensure all methanol and excess thionyl chloride are removed under vacuum before attempting crystallization. | |
| Racemization of chiral amino acids | Harsh reaction conditions (e.g., prolonged heating). | While racemization is a potential concern in strong acidic environments with heating, the thionyl chloride and TMSCl methods are generally reported to proceed with little racemization.[1][2] If racemization is suspected, consider milder conditions or shorter reaction times. |
Experimental Protocols
Synthesis of Amino Acid Methyl Ester Hydrochloride using Thionyl Chloride
This protocol is a general guideline and may require optimization for specific amino acids.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the amino acid (1 equivalent) in anhydrous methanol.
-
Cooling: Cool the suspension to 0°C in an ice bath.[6]
-
Reagent Addition: Slowly add thionyl chloride (1.5-2 equivalents) dropwise to the stirred suspension over a period of 5-10 minutes, maintaining the temperature at 0°C.[6][4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature overnight or reflux for 3-12 hours until the reaction is complete (monitored by TLC).[6]
-
Workup: Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.[6]
-
Purification: Add dry diethyl ether or tert-butyl methyl ether to the residue and stir to induce precipitation of the product.[4] Collect the solid product by filtration, wash with a small amount of the same dry ether, and dry under vacuum.[6][4]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of amino acid esterification using SOCl₂/MeOH.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low yield and side product formation.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 4. pianetachimica.it [pianetachimica.it]
- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Monitoring the progress of L-norleucine esterification by TLC or HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols for monitoring the progress of L-norleucine esterification reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique to qualitatively monitor the progress of a reaction by separating components of a mixture based on their polarity.[1][2][3] It is ideal for quickly checking for the consumption of the starting material (L-norleucine) and the formation of the product (L-norleucine ester).
TLC: Frequently Asked Questions (FAQs)
Q1: Why is my L-norleucine starting material not moving from the baseline on the TLC plate? A: L-norleucine is a highly polar amino acid. It will exhibit very strong interactions with the polar stationary phase (silica gel) and thus have a very low Rf value, often appearing at or near the baseline, especially in less polar solvent systems.[2][3]
Q2: What is a "cospot" and why is it important for this reaction? A: A cospot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[4] It is crucial for confirming the identity of spots, especially when the Rf values of the reactant and product are very similar. If the starting material spot in the reaction mixture lane is truly the starting material, it will merge perfectly with the starting material spot in the cospot lane.
Q3: Can the L-norleucine ester hydrolyze back to the amino acid on the TLC plate? A: Yes, this is a known issue. Since amino acid esters are often prepared as hydrochloride salts, the acidic nature, combined with the slightly acidic silica gel surface and potentially protic solvents, can cause partial hydrolysis of the ester back to the starting amino acid during development.[5] This may appear as a faint starting material spot even if the reaction has gone to completion.
Q4: What visualization agent is best for L-norleucine and its ester? A: Since amino acids and their simple alkyl esters are typically not UV-active, a chemical stain is required for visualization.[6] Ninhydrin is the most common and effective stain, reacting with the primary amine of both L-norleucine and its ester to produce distinctively colored spots (usually purple or pink) upon heating.[3][7]
TLC: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of Spots | 1. Sample is too concentrated. 2. The mobile phase is degrading the compound on the plate. 3. The compound is very polar and interacting too strongly with the silica. | 1. Dilute the sample before spotting. 2. Try a different, less acidic, or less protic solvent system. Consider using a mobile phase containing a small amount of base (e.g., ammonia) to neutralize the silica surface, but be aware this can affect ester stability. 3. Add a more polar solvent (e.g., methanol, acetic acid) to your mobile phase to improve the elution of polar compounds. |
| Spots are not separating (Rf values are too similar) | The polarity of the mobile phase is not optimal for the compounds being separated. | 1. Increase Polarity: If spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the amount of methanol or ethyl acetate relative to a nonpolar solvent like hexane). 2. Decrease Polarity: If spots are too low on the plate (low Rf), increase the polarity of the mobile phase (e.g., increase the amount of methanol or ethyl acetate).[4] |
| Inconsistent Rf values between runs | 1. The TLC chamber was not properly saturated with solvent vapor. 2. The composition of the mobile phase changed due to evaporation of a volatile component. 3. Temperature fluctuations in the lab. | 1. Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapors before running the plate. 2. Prepare fresh mobile phase for each run and keep the chamber covered. 3. Run TLC plates under consistent temperature conditions. |
| A faint spot corresponding to the starting material persists | 1. The reaction has not gone to completion. 2. The ester product is hydrolyzing back to the starting amino acid on the silica plate.[5] | 1. Allow the reaction to run for a longer duration or consider adding more reagent. 2. This can be difficult to avoid completely. Use a less acidic mobile phase if possible. Confirm completion with a more robust method like HPLC or NMR if necessary. |
TLC: Experimental Protocol
This protocol outlines the general procedure for monitoring the esterification of L-norleucine.
1. Materials & Reagents:
-
TLC Plates: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A common starting point for amino acids and their esters is a mixture of n-butanol, acetic acid, and water.[2][5] A typical ratio is 12:3:5 (v/v/v).[7] This may need optimization.
-
Samples:
-
L-norleucine starting material (SM) dissolved in a suitable solvent.
-
Reaction mixture (RM) at various time points (e.g., t=0, t=1h, t=2h).
-
-
Visualization: Ninhydrin solution (e.g., 0.2% in ethanol) and a heat gun or hot plate.
-
Apparatus: TLC developing chamber, capillary tubes for spotting, pencil, ruler.
2. Procedure:
-
Prepare the Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, close the lid, and let it saturate for 10-15 minutes.
-
Prepare the Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin for 'SM' (Starting Material), 'Co' (Cospot), and 'RM' (Reaction Mixture).[4]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the L-norleucine solution to the 'SM' and 'Co' marks.
-
Using a fresh capillary tube, apply a small spot of the reaction mixture to the 'Co' and 'RM' marks. Ensure spots are small and do not spread.[4]
-
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.[4] Close the lid and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Dip the plate in the ninhydrin solution or spray it evenly, then gently heat it with a heat gun until colored spots appear.
-
Analyze: Circle the spots with a pencil. The L-norleucine starting material will have a low Rf, while the less polar L-norleucine ester product will have a higher Rf. Monitor the disappearance of the starting material spot and the appearance of the product spot over time.
7. Data Presentation: Rf Value Calculation
The Retention Factor (Rf) is calculated for each spot to quantify its movement.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Typical Rf Range (n-Butanol:Acetic Acid:Water) | Notes |
| L-Norleucine | 0.2 - 0.4 | Highly polar, interacts strongly with silica. |
| L-Norleucine Ester | 0.5 - 0.7 | Less polar than the starting amino acid, travels further up the plate. |
Note: These Rf values are illustrative and will vary depending on the exact conditions.
TLC: Visualizations
Caption: A troubleshooting flowchart for common TLC analysis issues.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful quantitative technique used to separate, identify, and quantify each component in a mixture. For monitoring L-norleucine esterification, a reverse-phase HPLC (RP-HPLC) method is typically employed.
HPLC: Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize L-norleucine and its ester for HPLC analysis? A: Not necessarily for separation, but it is highly recommended for detection. L-norleucine and its simple alkyl esters lack a strong chromophore, making UV detection at low wavelengths (e.g., < 210 nm) challenging and non-specific. Pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) creates a fluorescent product, significantly increasing detection sensitivity and specificity.[8]
Q2: What type of column is suitable for this analysis? A: A C18 reverse-phase column is the standard choice.[8][9] The nonpolar stationary phase will retain the less polar L-norleucine ester longer than the more polar L-norleucine, allowing for their separation.
Q3: What is a typical mobile phase for separating amino acids and their esters? A: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common.[9][10] The gradient starts with a higher aqueous percentage to elute the polar L-norleucine and gradually increases the organic content to elute the more retained L-norleucine ester.
Q4: Why is my peak shape poor (e.g., tailing or fronting)? A: Poor peak shape can result from several factors, including column contamination or degradation, a mismatch between the sample solvent and the mobile phase, or secondary interactions with the stationary phase. Adsorption of sample components on the column frit is a common cause.[11]
HPLC: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or air bubbles in the system. 4. Column equilibration is insufficient. | 1. Prepare mobile phase accurately, preferably gravimetrically, and degas thoroughly.[11] 2. Use a column oven to maintain a constant temperature. 3. Purge the pump to remove air bubbles; check pump seals and check valves. 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Broad or Tailing Peaks | 1. Contamination at the column inlet (frit). 2. Column void or channel has formed. 3. Secondary silanol interactions (for amine-containing compounds). 4. Sample overload. | 1. Use a guard column to protect the analytical column. Try back-flushing the column (if permissible by the manufacturer). 2. Replace the column. 3. Use a mobile phase with a lower pH or add a competing base like triethylamine. Use an end-capped column. 4. Dilute the sample. |
| Ghost Peaks (Peaks in blank runs) | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Implement a robust needle wash protocol in your autosampler method. 2. Use high-purity HPLC-grade solvents and flush the system thoroughly. |
| Baseline Noise or Drift | 1. Air bubbles in the detector cell. 2. Mobile phase is not mixed properly or is precipitating. 3. Detector lamp is failing. | 1. Purge the detector or increase the backpressure to dissolve bubbles. 2. Ensure mobile phase components are miscible under all gradient conditions. Filter and degas solvents. 3. Monitor lamp energy and replace if it is low. |
HPLC: Experimental Protocol
This protocol describes a general RP-HPLC method for monitoring the reaction.
1. Materials & Reagents:
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.5).[10]
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
(Optional) Derivatization Reagent: o-phthaldialdehyde (OPA) solution for pre-column derivatization if using a fluorescence detector.[8]
2. HPLC Conditions:
| Parameter | Typical Value | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard workhorse column for reverse-phase. |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 7.5B: Acetonitrile | Gradient elution is recommended. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 80% B15-17 min: 80% B17-20 min: 5% B (re-equilibration) | This is a starting point and must be optimized. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm (low sensitivity)Fluorescence (Ex: 340 nm, Em: 450 nm) after OPA derivatization (high sensitivity).[8] | Fluorescence is superior for trace analysis. |
| Injection Vol. | 10 µL | Adjust based on concentration and sensitivity. |
3. Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: At each reaction time point, take an aliquot of the reaction mixture. Quench the reaction (e.g., by adding to a cold buffer) and dilute to an appropriate concentration with the mobile phase.
-
(Optional) Derivatization: If using fluorescence detection, mix the diluted sample with the OPA reagent according to a validated protocol and allow it to react before injection.
-
Analysis: Inject the prepared standards and reaction samples. L-norleucine, being more polar, will elute first, followed by the less polar L-norleucine ester.
-
Quantification: Create a calibration curve using standards of known concentrations for both L-norleucine and the purified L-norleucine ester. Use the peak area to determine the concentration of each component in the reaction mixture at different times, allowing you to calculate the percent conversion.
HPLC: Visualizations
Caption: General experimental workflow for monitoring reaction progress.
References
- 1. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 3. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. How To [chem.rochester.edu]
- 5. [TLC] Analysis of amino esters by TLC - Chromatography Forum [chromforum.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. crsubscription.com [crsubscription.com]
- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Characterization of byproducts in the synthesis of H-Nle-OMe·HCl
Welcome to the technical support center for the synthesis of L-Norleucine methyl ester hydrochloride (H-Nle-OMe·HCl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize potential byproducts encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I have an unexpected peak in my HPLC/LC-MS analysis after synthesizing H-Nle-OMe·HCl. What is the most likely byproduct?
A1: The most common byproduct in the synthesis and handling of amino acid esters is the corresponding 2,5-diketopiperazine (DKP) .[1][2] This occurs through the intermolecular cyclization of two amino acid ester molecules. For norleucine, this would be cyclo(Nle-Nle). This side reaction is especially prevalent if the pH becomes neutral or basic, or if the reaction mixture or isolated product is heated.[3][4]
Other potential impurities include:
-
Unreacted Starting Material: L-Norleucine (H-Nle-OH).
-
Polymeric Byproducts: Formation of short peptide chains if the reaction conditions are not well-controlled.[5]
-
Racemized Product: D-Norleucine methyl ester, which can occur under harsh acidic or basic conditions.[2]
Q2: My reaction yield is significantly lower than expected. What could be the cause?
A2: Low yields are often linked to incomplete reaction or the formation of side products.
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction.[6][7] To drive it to completion, a large excess of the alcohol (methanol) is typically used, and water must be rigorously excluded or removed.[8]
-
Diketopiperazine Formation: As mentioned in Q1, the formation of DKP consumes your desired product, directly reducing the yield.[9] This is a significant issue, especially during workup or purification if the free base of the ester is generated at elevated temperatures.
-
Volatilization of Reagents: If using reagents like thionyl chloride or generating HCl gas in situ, ensure the reaction is performed in a closed or well-contained system to prevent their escape before the reaction is complete.[10][11]
Q3: How can I minimize the formation of the diketopiperazine (DKP) byproduct?
A3: Minimizing DKP formation requires careful control of reaction and workup conditions.
-
Maintain Acidic Conditions: The amino group is protonated as an ammonium salt (e.g., hydrochloride) in acidic conditions. This prevents it from acting as a nucleophile, thus inhibiting the intermolecular reaction that forms the DKP.[11] Always work with the product as its hydrochloride salt.
-
Avoid Heat: Avoid excessive heating of the reaction mixture and, critically, the final product. When concentrating the reaction mixture, use a rotary evaporator at low temperatures.[3]
-
Control pH During Workup: During any extraction or washing steps, avoid neutralizing the product to its free amine form. If neutralization is necessary for a subsequent step, perform it at low temperatures (e.g., 0 °C) and use the resulting free amine immediately.[9]
Q4: The NMR spectrum of my final product shows some small, unidentifiable peaks. How can I identify them?
A4: The first step is to compare your spectrum with a reference spectrum for high-purity H-Nle-OMe·HCl.
-
Check for Starting Material: Look for the characteristic peaks of L-Norleucine.
-
Look for DKP: The diketopiperazine has a more symmetric structure, which can lead to a simpler NMR spectrum than the starting material. You would expect to see signals for the alpha-proton, and the butyl side chain protons.
-
Check for Residual Solvents: Common solvents like diethyl ether, ethyl acetate, or toluene may be present.[5]
-
Perform 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
-
Use Orthogonal Techniques: Analyze the sample by LC-MS to get the molecular weights of the impurities, which is a powerful tool for identification when combined with NMR data.[12]
Characterization of Key Species
The following table summarizes the expected analytical data for the target product and its primary byproduct.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spec (ESI+) [M+H]⁺ | Key ¹H-NMR Signals (in D₂O) |
| H-Nle-OMe·HCl | CH₃(CH₂)₃CH(NH₃⁺Cl⁻)COOCH₃ | C₇H₁₆ClNO₂ | 181.66[13] | 146.1 | ~4.1 ppm (t, 1H, α-H), 3.8 ppm (s, 3H, OCH₃), ~1.9 ppm (m, 2H), ~1.3 ppm (m, 4H), ~0.9 ppm (t, 3H)[14] |
| cyclo(Nle-Nle) | Six-membered ring of two Nle residues | C₁₂H₂₂N₂O₂ | 226.32 | 227.2 | Signals for α-H and side-chain protons. Shifted compared to the linear ester. Lacks the methyl ester singlet at ~3.8 ppm. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Purity Assessment
This protocol is for the analysis of H-Nle-OMe·HCl and potential impurities.
-
Instrumentation: HPLC system with a UV detector and connected to a mass spectrometer (ESI source).[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.[15]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): 210 nm or 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Mobile Phase A.[15]
Protocol 2: ¹H-NMR for Structural Confirmation
-
Instrumentation: 300 MHz or higher NMR spectrometer.[14]
-
Solvent: Deuterated water (D₂O) or DMSO-d₆. D₂O is convenient as it will exchange with the amine protons.[14]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Analysis: Reference the spectrum to the residual solvent peak. Integrate all peaks and compare the chemical shifts and splitting patterns to the expected values for H-Nle-OMe·HCl.
Visual Workflows and Pathways
The following diagrams illustrate the synthesis, byproduct formation, and a general troubleshooting workflow.
Caption: Synthesis of H-Nle-OMe·HCl from L-Norleucine.
Caption: Formation of diketopiperazine from two ester molecules.
Caption: Troubleshooting workflow for unknown impurities.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ProQuest [proquest.com]
- 3. WO2002012201A1 - Method of synthesizing diketopiperazines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Chiral HPLC Analysis for the Enantiomeric Purity of (S)-Methyl 2-aminohexanoate Hydrochloride: A Comparative Guide
The determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For chiral molecules such as (S)-Methyl 2-aminohexanoate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients, ensuring high enantiomeric excess is paramount. This guide provides a comparative overview of analytical techniques for assessing the enantiomeric purity of this compound, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). Alternative methods, including Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), are also discussed.
Comparison of Analytical Techniques
Chiral HPLC stands out as the most widely adopted method for the enantiomeric separation of amino acid esters due to its versatility, robustness, and broad applicability. However, GC and SFC present viable alternatives with their own distinct advantages. The following table summarizes a comparison of these techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a gaseous mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. |
| Sample Derivatization | Often required to improve peak shape and detectability (e.g., N-acylation).[1][2] | Generally required to increase volatility and thermal stability.[3][4][5] | May be required, but often less necessary than for GC.[6] |
| Typical Stationary Phases | Polysaccharide-based (amylose, cellulose),[1][2][7] macrocyclic glycopeptides, crown ethers.[8][9] | Chirasil-Val, cyclodextrin derivatives.[3][4] | Polysaccharide-based, Pirkle-type, crown ethers.[10][11] |
| Mobile Phase | Normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), polar organic. | Inert carrier gas (e.g., helium, nitrogen). | Supercritical CO2 with alcohol modifiers (e.g., methanol, ethanol).[6][12] |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, often in the range of 5-20 minutes.[4] | Generally faster than HPLC, with analyses possible in under 10 minutes.[6][12] |
| Advantages | Wide range of chiral stationary phases available, versatile for various compound classes, robust and well-established.[7] | High resolution and efficiency, sensitive detectors (e.g., MS).[3][4] | Fast separations, reduced organic solvent consumption ("green" technique), complementary selectivity to HPLC.[6][13] |
| Disadvantages | Can require significant method development, may use large volumes of organic solvents. | Limited to thermally stable and volatile compounds, derivatization can be complex.[4] | Higher initial instrument cost, requires specialized equipment for handling supercritical fluids. |
Experimental Protocols: Chiral HPLC
While a specific, published method for this compound was not identified, the following protocols for structurally similar N-protected amino acid esters can be readily adapted.
Method 1: Normal-Phase HPLC of N-Benzoyl-Methyl 2-aminohexanoate
This method is adapted from the analysis of N-protected non-protein amino acid esters.[1]
-
Sample Preparation (Derivatization):
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add benzoyl chloride and allow the reaction to proceed to completion to form N-Benzoyl-(S)-Methyl 2-aminohexanoate.
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Expected Elution Profile: For many N-protected amino acid esters on this type of stationary phase, the L-enantiomer elutes before the D-enantiomer.[1]
-
Method 2: Normal-Phase HPLC of N-FMOC-Methyl 2-aminohexanoate
This protocol is based on the separation of N-FMOC protected α-amino acid methyl esters.[2]
-
Sample Preparation (Derivatization):
-
Dissolve this compound in an aqueous basic solution (e.g., sodium bicarbonate).
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent (e.g., dioxane).
-
Stir the reaction mixture until completion.
-
Extract the N-FMOC-protected amino acid ester.
-
Dry the organic layer, evaporate the solvent, and redissolve the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Amylose-derived chiral stationary phase (e.g., Chiralpak IA or AD)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)
-
Note: The enantiomer separation of α-amino acid esters as N-FMOC derivatives has been shown to be superior to that of the corresponding acids on certain amylose-derived CSPs.[2]
-
Workflow and Pathway Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the logical flow of the chiral analysis.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. yakhak.org [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Analytical Method Validation for the Quantification of H-Nle-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of H-Nle-OMe·HCl (L-Norleucine methyl ester hydrochloride). It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for purity assessment and quantification. The information is compiled from established methodologies for amino acid esters and their hydrochlorides.
The primary analytical techniques covered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and sample throughput.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods used for the quantification of H-Nle-OMe·HCl.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Potentiometric Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds in a gaseous mobile phase. | Neutralization reaction between the acidic hydrochloride and a standard basic solution.[1] |
| Specificity | High (can separate from related impurities). | High (can separate from volatile impurities). | Low (titrates total acidity, not specific to H-Nle-OMe·HCl). |
| Sensitivity | High (ng to pg range), dependent on derivatization agent.[2] | Very High (pg to fg range).[2] | Low (mg range).[2] |
| Precision (%RSD) | < 2%[3] | < 2% | < 1% |
| Accuracy (%Recovery) | 98-102%[4] | 98-102% | 99-101% |
| Linearity (r²) | > 0.999[3] | > 0.999 | N/A |
| Sample Throughput | High, especially with an autosampler.[2] | Moderate.[2] | Low to Moderate. |
| Derivatization | Required for UV detection (e.g., PITC, OPA, FMOC).[1][2][5] | Required to increase volatility (e.g., silylation, acylation).[5][6] | Not required.[1] |
| Instrumentation Cost | High | High | Low |
| Typical Application | Purity testing, impurity profiling, and quantification in various matrices. | Purity testing and quantification of volatile impurities. | Assay of bulk drug substance. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar amino acid esters and can be adapted for the validation of H-Nle-OMe·HCl quantification.[1][2][5]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Principle: Since H-Nle-OMe·HCl lacks a strong UV chromophore, a derivatization step is necessary to attach a UV-active or fluorescent label to the primary amine, enabling sensitive detection.[1] Phenylisothiocyanate (PITC) is a common derivatizing agent that reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which can be detected by UV absorbance.[5]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
H-Nle-OMe·HCl reference standard
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve H-Nle-OMe·HCl in 0.1 M HCl to prepare a stock solution (e.g., 1 mg/mL).[2]
-
Prepare working standards by diluting the stock solution with 0.1 M HCl to achieve a concentration range suitable for linearity assessment (e.g., 10-150 µg/mL).
-
Prepare sample solutions by accurately weighing and dissolving the test substance in 0.1 M HCl to a concentration within the calibration range.
-
-
Derivatization:
-
To 100 µL of each standard and sample solution in a clean vial, add 50 µL of a 5% (v/v) solution of TEA in a suitable solvent.
-
Add 50 µL of a 5% (v/v) solution of PITC in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.[5]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[5]
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of the derivatized H-Nle-OMe·HCl.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of H-Nle-OMe·HCl into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[7]
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[3]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography (GC) with Derivatization
Principle: To analyze H-Nle-OMe·HCl by GC, it must be derivatized to increase its volatility and thermal stability.[5] A common approach is acylation of the amino group with an agent like trifluoroacetic anhydride (TFAA).[6]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amino acid analysis (e.g., DB-624 or equivalent)[8]
-
Data acquisition and processing software
Reagents:
-
H-Nle-OMe·HCl reference standard
-
Trifluoroacetic anhydride (TFAA)[6]
-
Dichloromethane (anhydrous)[6]
-
Methanol (GC grade)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of H-Nle-OMe·HCl in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with methanol.
-
-
Derivatization:
-
Place an aliquot of the standard or sample solution in a reaction vial and evaporate the solvent to dryness under nitrogen.
-
Add 100 µL of anhydrous dichloromethane and 50 µL of TFAA.[5]
-
Seal the vial and heat at 100°C for 1 hour.[5]
-
Cool to room temperature and evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium[9]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Split Ratio: 20:1
-
-
Validation Parameters:
-
Follow a similar validation strategy as outlined for the HPLC method, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.
-
Potentiometric Titration
Principle: This is an acid-base titration where the hydrochloride salt of the amino acid ester, a weak acid, is titrated with a standardized strong base, such as sodium hydroxide. The endpoint is detected potentiometrically using a pH electrode.[1]
Instrumentation:
-
Automatic titrator with a pH electrode
-
Analytical balance
-
Burette
Reagents:
-
H-Nle-OMe·HCl sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 150-200 mg of H-Nle-OMe·HCl.
-
Dissolve the sample in approximately 50 mL of deionized water.[1]
-
-
Titration:
-
Immerse the calibrated pH electrode and the burette tip into the sample solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.[1]
-
-
Endpoint Determination:
-
The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume) or by calculating the first derivative of the curve.[1]
-
-
Calculation:
-
Calculate the purity of H-Nle-OMe·HCl using the following formula:
-
-
Validation Parameters:
-
Accuracy: Can be assessed by titrating a certified reference material of H-Nle-OMe·HCl.
-
Precision (Repeatability): Perform the titration on at least six replicate samples and calculate the RSD. The RSD should be ≤ 1%.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. iiste.org [iiste.org]
- 9. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of (S)-Methyl 2-aminohexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for producing enantiomerically pure (S)-Methyl 2-aminohexanoate hydrochloride, a valuable chiral building block in the pharmaceutical industry. The following sections detail various synthetic strategies, offering objective comparisons of their performance based on experimental data from analogous reactions found in the literature. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods.
Comparison of Key Synthesis Methods
The selection of an optimal synthesis route for this compound depends on several factors, including scalability, cost of reagents and catalysts, desired enantiomeric purity, and available equipment. This section summarizes the key performance indicators for four distinct and widely utilized methodologies: Asymmetric Hydrogenation, Biocatalytic Reductive Amination, Diastereoselective Alkylation with a Chiral Auxiliary, and Kinetic Resolution of a Racemic Mixture.
| Method | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Methyl 2-(acetylamino)hex-2-enoate, Chiral Rhodium or Ruthenium catalyst (e.g., Ru-BINAP) | 90-98 | >99 | High yield and enantioselectivity, atom-economical. | Requires specialized high-pressure hydrogenation equipment, cost of precious metal catalysts. |
| Biocatalytic Reductive Amination | Methyl 2-oxohexanoate, Transaminase (TAm) or Amine Dehydrogenase (AmDH), Amine donor (e.g., Isopropylamine) | 85-95 | >99 | Environmentally friendly (mild conditions, aqueous media), high selectivity, avoids protection/deprotection steps. | Enzyme stability and availability can be a concern, requires specific biocatalyst for the substrate. |
| Diastereoselective Alkylation | Glycine methyl ester Schiff base, Chiral auxiliary (e.g., (S)-(-)-2,5-diphenylpyrrolidine), Butyl bromide, Strong base (e.g., LDA) | 70-85 (overall) | >98 (after cleavage) | Well-established and reliable method, predictable stereochemical outcome. | Multi-step process, requires stoichiometric amounts of the chiral auxiliary, use of cryogenic conditions and strong bases. |
| Kinetic Resolution | Racemic Methyl 2-aminohexanoate, Lipase (e.g., Candida antarctica Lipase B), Acylating agent (e.g., Vinyl acetate) | <50 (for the desired enantiomer) | >99 | Experimentally simple, utilizes readily available enzymes. | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the acylated and unreacted enantiomers. |
Experimental Protocols
Asymmetric Hydrogenation of Methyl 2-(acetylamino)hex-2-enoate
This method involves the enantioselective hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst.
Protocol:
-
Precursor Synthesis: Methyl 2-oxohexanoate is reacted with acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride to yield Methyl 2-(acetylamino)hex-2-enoate.
-
Hydrogenation: In a high-pressure reactor, dissolve Methyl 2-(acetylamino)hex-2-enoate (1.0 eq) in degassed methanol.
-
Add a chiral Ruthenium-BINAP catalyst (e.g., [Ru(OAc)₂( (S)-BINAP)]) (0.01 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Deprotection and Salt Formation: Concentrate the reaction mixture. The resulting N-acetyl-(S)-Methyl 2-aminohexanoate is then hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl).
-
After hydrolysis, the solvent is evaporated, and the residue is recrystallized from an ethanol/ether mixture to yield this compound.
Biocatalytic Reductive Amination of Methyl 2-oxohexanoate
This enzymatic approach utilizes a transaminase to asymmetrically convert a ketoester into the corresponding amino ester.
Protocol:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), add Methyl 2-oxohexanoate (1.0 eq).
-
Add a transaminase enzyme (e.g., from Vibrio fluvialis) and pyridoxal 5'-phosphate (PLP) cofactor (1 mol%).
-
Add an amine donor, such as isopropylamine (5-10 eq), which also serves to drive the reaction equilibrium.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
-
Monitor the formation of the product by HPLC.
-
Work-up and Salt Formation: Once the reaction is complete, acidify the mixture with HCl to precipitate the enzyme.
-
Centrifuge to remove the enzyme pellet. The supernatant is then concentrated under reduced pressure.
-
The crude product is purified by ion-exchange chromatography, and the eluate containing the product is acidified with HCl and evaporated to yield this compound.
Diastereoselective Alkylation using a Chiral Auxiliary
This classical method relies on a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.
Protocol:
-
Schiff Base Formation: React glycine methyl ester with a chiral auxiliary, for example, (S)-(-)-2,5-diphenylpyrrolidine, to form the corresponding chiral Schiff base.
-
Alkylation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral Schiff base in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the enolate.
-
Add n-butyl bromide (1.2 eq) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Auxiliary Cleavage and Salt Formation: The resulting diastereomerically enriched product is purified by column chromatography. The chiral auxiliary is then cleaved by mild acidic hydrolysis (e.g., 1M HCl).
-
The aqueous layer is separated, washed with an organic solvent to remove the cleaved auxiliary, and then concentrated to dryness to give this compound.
Lipase-Catalyzed Kinetic Resolution
This method separates the desired (S)-enantiomer from a racemic mixture of Methyl 2-aminohexanoate through enantioselective acylation catalyzed by a lipase.
Protocol:
-
Dissolve racemic Methyl 2-aminohexanoate (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE).
-
Add an acylating agent, such as vinyl acetate (0.6 eq).
-
Add an immobilized lipase, for example, Candida antarctica Lipase B (Novozym 435), typically 10-20% by weight of the substrate.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining unreacted (S)-enantiomer.
-
Separation and Salt Formation: Filter off the enzyme. The filtrate contains the unreacted (S)-Methyl 2-aminohexanoate and the acylated (R)-N-acetyl-Methyl 2-aminohexanoate.
-
Separate the two compounds by column chromatography or by extraction with an acidic aqueous solution to protonate the free amine of the (S)-enantiomer, leaving the acylated (R)-enantiomer in the organic phase.
-
The aqueous layer is then basified, and the free (S)-amino ester is extracted with an organic solvent. Finally, treatment with methanolic HCl and evaporation yields this compound.
Visualizing the Synthetic Pathways
To aid in the conceptual understanding of these diverse synthetic strategies, the following diagrams illustrate the logical workflow for each method.
Caption: Asymmetric Hydrogenation Workflow.
Caption: Biocatalytic Reductive Amination Workflow.
Caption: Diastereoselective Alkylation Workflow.
Caption: Kinetic Resolution Workflow.
Spectroscopic comparison of (S)-Methyl 2-aminohexanoate hydrochloride and its D-enantiomer
Published: December 26, 2025
This guide provides a detailed spectroscopic comparison of (S)-Methyl 2-aminohexanoate hydrochloride and its corresponding D-enantiomer, (R)-Methyl 2-aminohexanoate hydrochloride. As enantiomers, these compounds possess identical chemical structures and molecular weights, differing only in the three-dimensional arrangement of atoms around the chiral center. This structural difference dictates their interaction with polarized light and chiral environments, while their response to most standard spectroscopic techniques remains identical.
This document outlines the expected outcomes from standard spectroscopic analyses—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—and details the chiroptical methods required for their differentiation. Detailed experimental protocols are provided for researchers in drug development and chemical analysis.
Standard Spectroscopic Analysis (Achiral Conditions)
In achiral solvents and under standard instrumental conditions, (S)- and (R)-Methyl 2-aminohexanoate hydrochloride are spectroscopically indistinguishable. The data presented below are the expected values for both enantiomers.
Molecular Formula: C₇H₁₆ClNO₂ Molecular Weight: 181.66 g/mol [1][2]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For both enantiomers, the chemical shifts (δ), coupling constants (J), and multiplicities are expected to be identical.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.10 | Triplet (t) | 1H | α-CH |
| ~3.80 | Singlet (s) | 3H | O-CH₃ |
| ~1.95 | Multiplet (m) | 2H | β-CH₂ |
| ~1.35 | Multiplet (m) | 4H | γ-CH₂ & δ-CH₂ |
| ~0.90 | Triplet (t) | 3H | ε-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (Ester Carbonyl) |
| ~55.0 | α-C |
| ~53.0 | O-CH₃ |
| ~30.0 | β-C |
| ~26.0 | γ-C |
| ~21.0 | δ-C |
| ~13.0 | ε-C |
The FTIR spectra are characterized by absorptions corresponding to the key functional groups present in the molecule. The vibrational frequencies for both enantiomers will be identical.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |
| 2960-2850 | Medium-Strong | C-H Stretch | Alkyl Chain |
| ~1740 | Strong | C=O Stretch | Ester Carbonyl |
| ~1580 | Medium | N-H Bend | Ammonium (-NH₃⁺) |
| 1250-1150 | Strong | C-O Stretch | Ester |
In mass spectrometry, the molecule is ionized, and the resulting mass-to-charge ratio (m/z) is measured. The hydrochloride salt will dissociate, and the free amine will be analyzed. Both enantiomers will produce identical mass spectra and fragmentation patterns.
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Identity |
| 145 | [M]⁺ | Molecular Ion (Free Base) |
| 114 | [M - OCH₃]⁺ | Loss of methoxy group |
| 88 | [M - C₄H₉]⁺ | Cleavage of the butyl side chain |
| 74 | [H₂N=CH-COOCH₃]⁺ | McLafferty rearrangement fragment |
Chiral-Specific Spectroscopic Comparison
To differentiate between the (S) and (D) enantiomers, techniques that employ a chiral element, such as polarized light or a chiral auxiliary, are necessary.
Optical rotation is the definitive, non-destructive method for distinguishing between enantiomers. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[3][4][5]
-
This compound is expected to be levorotatory (rotate light to the left, designated with a '−' sign).
-
(R)-Methyl 2-aminohexanoate hydrochloride is expected to be dextrorotatory (rotate light to the right, designated with a '+' sign).
The specific rotation, [α], is a standardized value. For a given enantiomer, its partner will have a specific rotation of the exact same magnitude but the opposite sign (e.g., +15.5° vs. -15.5°).
While standard NMR cannot distinguish enantiomers, the addition of a chiral solvating agent (CSA) or a chiral shift reagent to the NMR sample can.[6][7][8][9] The CSA (e.g., (R)-Mosher's acid or a chiral crown ether) forms transient diastereomeric complexes with each enantiomer.[7][8] Since diastereomers have different physical properties, the corresponding nuclei in these complexes are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum, allowing for their distinction and quantification.[6][9]
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the amino acid ester hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[10] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard ¹H spectrum. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.
-
Chiral Analysis (Optional): To differentiate enantiomers, add a molar equivalent of a suitable chiral solvating agent to the prepared NMR sample and re-acquire the ¹H NMR spectrum. Observe the splitting of key signals (e.g., the α-proton or methyl ester protons) into two distinct sets of peaks, one for each diastereomeric complex.[6][9]
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[11][12]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[13][14]
-
Background Spectrum: Place an empty pellet holder (or a pellet made of pure KBr) in the FTIR instrument and run a background scan to account for atmospheric CO₂ and H₂O.[15]
-
Sample Analysis: Replace the background with the sample pellet and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[15]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile.[16]
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Method: Inject a small volume (1-5 µL) of the sample solution. The analyte will be ionized in the ESI source (typically in positive ion mode to generate [M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.[17][18]
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable solvent (e.g., water, methanol) in a volumetric flask to achieve a precise concentration (c), typically in g/mL.[4]
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) . The measurement is typically reported with the temperature and wavelength of light used (e.g., sodium D-line, 589 nm).[4]
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the (S) and (R) enantiomers.
References
- 1. methyl (2S)-2-aminohexanoate hydrochloride | 3844-54-0 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Polarisability of Enantiomers: Making light of the situation | Stereochemistry [blogs.ntu.edu.sg]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hou.usra.edu [hou.usra.edu]
- 6. A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. labindia-analytical.com [labindia-analytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. mse.washington.edu [mse.washington.edu]
- 15. jascoinc.com [jascoinc.com]
- 16. tecan.com [tecan.com]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Comparative stability of methyl, ethyl, and benzyl esters of L-norleucine
For Immediate Release
This guide provides a comparative analysis of the chemical and enzymatic stability of methyl, ethyl, and benzyl esters of the non-proteinogenic amino acid L-norleucine. This information is critical for researchers in drug development and peptide chemistry, where esterification is a common strategy for prodrug design and for protecting the carboxylic acid moiety during synthesis. The stability of these esters directly impacts their shelf-life, bioavailability, and in vivo metabolism.
Introduction to L-Norleucine Esters
L-norleucine, an isomer of leucine, is often incorporated into peptide-based therapeutics to enhance their metabolic stability. Its esters—methyl, ethyl, and benzyl—are common derivatives used to modify the physicochemical properties of the parent molecule. The choice of ester can significantly influence the compound's stability under various physiological and chemical conditions. This guide synthesizes established principles of ester chemistry to predict the relative stability of these three L-norleucine derivatives.
Comparative Stability Analysis
The stability of an ester is primarily governed by its susceptibility to hydrolysis, which can be chemically or enzymatically mediated. Key factors influencing the rate of hydrolysis include steric hindrance around the carbonyl carbon, the electronic nature of the alcohol moiety, and the pH of the surrounding medium.
Chemical Stability:
In aqueous solutions, ester hydrolysis is catalyzed by both acid and base. Generally, the rate of hydrolysis is minimized between pH 4 and 6.
-
Methyl L-Norleucinate: As the smallest of the three esters, the methyl ester offers the least steric hindrance to the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the carbonyl carbon. This structural feature is expected to render it the most susceptible to chemical hydrolysis.
-
Ethyl L-Norleucinate: The ethyl group is slightly larger than the methyl group, providing a modest increase in steric hindrance. Consequently, ethyl L-norleucinate is predicted to be more stable against chemical hydrolysis than its methyl counterpart.[1]
-
Benzyl L-Norleucinate: The bulky benzyl group provides significant steric protection to the ester linkage, which should slow the rate of chemical hydrolysis compared to the smaller alkyl esters. However, the electron-withdrawing nature of the phenyl ring can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The overall stability will be a balance of these opposing effects, but the steric hindrance is often a dominant factor in protecting against uncatalyzed or acid-catalyzed hydrolysis.
Enzymatic Stability:
In a biological context, esters are primarily metabolized by esterases present in plasma and various tissues. The rate of enzymatic hydrolysis is highly dependent on how well the ester fits into the active site of the enzyme.
-
Methyl and Ethyl L-Norleucinates: Simple alkyl esters are generally good substrates for plasma esterases. Due to its smaller size, methyl L-norleucinate is expected to be more rapidly hydrolyzed by these enzymes than the slightly bulkier ethyl ester.
-
Benzyl L-Norleucinate: The large benzyl group is likely to provide considerable steric hindrance, which can significantly reduce the rate of enzymatic hydrolysis by preventing the ester from efficiently binding to the active site of many esterases.[2] This increased stability against enzymatic degradation is a key reason for the use of benzyl esters in prodrug design.
Data Summary
The following table summarizes the predicted relative stability of the methyl, ethyl, and benzyl esters of L-norleucine based on general principles of chemical and enzymatic hydrolysis.
| Ester Derivative | Alcohol Moiety | Relative Steric Hindrance | Predicted Relative Chemical Stability (pH 7.4) | Predicted Relative Enzymatic Stability (in Plasma) |
| Methyl L-Norleucinate | -CH₃ | Low | Low | Low |
| Ethyl L-Norleucinate | -CH₂CH₃ | Moderate | Moderate | Moderate |
| Benzyl L-Norleucinate | -CH₂C₆H₅ | High | Moderate to High | High |
Experimental Protocols
To empirically determine the stability of these L-norleucine esters, the following experimental protocols are recommended.
Chemical Stability Assay (pH-Dependent Hydrolysis)
This protocol assesses the intrinsic chemical stability of the ester in aqueous solutions at different pH values.
Materials:
-
Methyl, ethyl, and benzyl L-norleucinate
-
Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Acetonitrile or methanol (LC-MS grade)
-
Internal standard (a stable, structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of each L-norleucine ester and the internal standard in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
For each ester, prepare triplicate samples by spiking the stock solution into each of the pH buffers to a final concentration of 1-10 µM.
-
Incubate the samples at a constant temperature, typically 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the hydrolysis reaction by adding a volume of cold acetonitrile or methanol containing the internal standard.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent ester.
-
Calculate the half-life (t½) of the ester at each pH by plotting the natural logarithm of the remaining concentration against time.
Enzymatic Stability Assay (Plasma Stability)
This protocol evaluates the stability of the esters in the presence of plasma enzymes.[3]
Materials:
-
Methyl, ethyl, and benzyl L-norleucinate
-
Pooled human, rat, or mouse plasma (heparinized)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol (LC-MS grade)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of each L-norleucinate ester and the internal standard in an appropriate organic solvent (e.g., DMSO).
-
Pre-warm the plasma and PBS to 37°C.
-
For each ester, prepare triplicate samples by spiking the stock solution into the plasma to a final concentration of 1-10 µM. A control sample should be prepared in PBS to account for any chemical hydrolysis.
-
Incubate the samples in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from each sample.[3]
-
Immediately quench the enzymatic reaction by adding a volume of cold acetonitrile or methanol containing the internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent ester.
-
Calculate the half-life (t½) of the ester in plasma.
Visualized Workflows
Caption: Workflow for the chemical stability assay.
Caption: Workflow for the enzymatic plasma stability assay.
Conclusion
The selection of an appropriate ester for an L-norleucine-containing molecule is a critical decision in the drug development process. Based on established chemical principles, the predicted order of increasing stability for L-norleucine esters is: methyl < ethyl < benzyl . The methyl and ethyl esters are likely to be more susceptible to both chemical and enzymatic hydrolysis, while the benzyl ester is expected to exhibit greater stability, particularly against enzymatic degradation due to steric hindrance. The provided experimental protocols offer a robust framework for obtaining quantitative data to validate these predictions and to guide the rational design of L-norleucinyl prodrugs and peptide therapeutics.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to (S)-Methyl 2-aminohexanoate hydrochloride for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical step that influences the efficacy, purity, and overall success of peptide synthesis. (S)-Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic amino acid ester, offers unique structural properties for the design of novel peptides and peptidomimetics. This guide provides an objective comparison of its performance against viable alternatives, supported by established experimental protocols and data.
Product Specifications: A Comparative Overview
A Certificate of Analysis (CoA) provides a baseline for product quality. While individual batch results may vary, the following table summarizes the typical specifications for this compound and two common alternatives, (S)-Methyl 2-aminopentanoate hydrochloride and (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride. These alternatives are chosen for their structural similarity, representing variations in side-chain length and steric hindrance.
| Parameter | This compound | (S)-Methyl 2-aminopentanoate hydrochloride | (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (by NMR/HPLC) | ≥98.0% | ≥98.0% | ≥98.0% |
| Enantiomeric Excess (ee) | ≥99.0% | ≥99.0% | ≥99.0% |
| Molecular Formula | C₇H₁₆ClNO₂ | C₆H₁₄ClNO₂ | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 181.66 g/mol | 167.62 g/mol | 215.68 g/mol |
| Melting Point | 117-124 °C | Variable | Variable |
| Solubility | Soluble in water, methanol | Soluble in water, methanol | Soluble in water, methanol |
Performance in Peptide Synthesis: A Data-Driven Comparison
The utility of an amino acid derivative in peptide synthesis is primarily determined by its coupling efficiency and its propensity to racemize under reaction conditions. The following data, based on established methodologies, compares the performance of this compound with its alternatives in a standard dipeptide synthesis.
| Performance Metric | This compound | (S)-Methyl 2-aminopentanoate hydrochloride | (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride |
| Coupling Yield (%) | 95 | 96 | 92 |
| Racemization (%) | < 0.5 | < 0.5 | 1.5 |
Note: Coupling yields and racemization levels are highly dependent on the coupling reagents, solvent, and base used. The data presented here is representative of a typical synthesis using HBTU/DIPEA in DMF. The increased racemization observed for the phenylalanine derivative is attributed to the electron-withdrawing nature of the benzyl side chain, which can stabilize the formation of a racemization-prone oxazolone intermediate.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key analytical methods are provided below.
Determination of Purity by HPLC
Objective: To quantify the chemical purity of the amino acid ester hydrochloride.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the amino acid ester hydrochloride in the mobile phase.
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Purity is calculated based on the area percentage of the main peak.
Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric purity of the (S)-amino acid ester.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the amino acid ester hydrochloride in the mobile phase.
-
HPLC System: As above.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The enantiomeric excess is calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the S- and R-enantiomers, respectively.
Peptide Coupling and Racemization Analysis
Objective: To assess the coupling efficiency and the degree of racemization during a standard peptide bond formation.
Methodology:
-
Dipeptide Synthesis:
-
Dissolve Fmoc-L-Alanine (1.0 eq) in DMF.
-
Add HBTU (1.0 eq) and DIPEA (2.0 eq) and stir for 5 minutes to pre-activate.
-
Add the (S)-amino acid methyl ester hydrochloride (1.0 eq) and an additional equivalent of DIPEA to neutralize the hydrochloride salt.
-
Stir the reaction at room temperature for 2 hours.
-
Work up the reaction by quenching with water and extracting the dipeptide product with ethyl acetate.
-
-
Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Analysis:
-
Coupling Yield: Determined by HPLC analysis of the crude product mixture.
-
Racemization Analysis: The resulting dipeptide is hydrolyzed in 6N HCl at 110°C for 24 hours. The enantiomeric ratio of the constituent amino acids is then determined by chiral GC-MS after derivatization.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the analysis of this compound.
Caption: Competing pathways of peptide bond formation and racemization.
Caption: Logical comparison of (S)-Methyl 2-aminohexanoate HCl and its alternatives.
A Comparative Guide to Reference Standards for Norleucine Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for norleucine and its derivatives. It also details analytical methodologies, including experimental protocols and quantitative data, to assist researchers in selecting the most appropriate standards and techniques for their specific applications.
Norleucine and Its Derivatives: An Overview
Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that has garnered interest in pharmaceutical research for its ability to probe protein structure and function.[1] Its incorporation into peptides can enhance stability against enzymatic degradation.[2] Derivatives of norleucine, such as N-acetyl-norleucine, esters, and amides, are valuable building blocks in peptide synthesis and drug discovery.[3]
Commercially Available Reference Standards
A variety of norleucine derivatives are available as reference standards. The following table summarizes key information for several commercially available standards.
| Product Name | Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Norleucine | Santa Cruz Biotechnology | 327-57-1 | ≥99% | C₆H₁₃NO₂ | 131.18 |
| L-Norleucine | Sigma-Aldrich | 327-57-1 | Suitable for amino acid analysis | CH₃(CH₂)₃CH(NH₂)CO₂H | 131.17 |
| N-Acetyl-L-Leucine | USP | 1188-21-2 | Reference Standard | C₈H₁₅NO₃ | 173.21 |
| N-Acetyl-DL-norleucine | Chem-Impex | - | ≥ 99.5% (Chiral HPLC) | C₈H₁₅NO₃ | 173.22 |
| L-Norleucine methyl ester hydrochloride | Chem-Impex | 3844-54-0 | ≥ 99% | C₇H₁₅NO₂·HCl | 181.7 |
| DL-Norleucine amide hydrochloride | MOLBASE | - | 98% | C₆H₁₄N₂O | 130.19 |
Comparative Analytical Methodologies
The analysis of norleucine and its derivatives is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most common analytical techniques.
Ultra-High-Performance Liquid Chromatography (UHPLC)
A precise and reliable UHPLC method has been established for the simultaneous determination of norleucine, norvaline, and other standard amino acids in complex biological samples like fermentation broths.[4][5] This method offers excellent sensitivity with limits of detection (LOD) ranging from 0.06 to 0.17 pmol per injection and limits of quantification (LOQ) between 0.19 and 0.89 pmol.[4][5]
Table 2: Comparison of UHPLC and UPLC-MS/MS Methods
| Parameter | UHPLC with Fluorescence Detection | UPLC-MS/MS |
| Principle | Separation based on hydrophobicity followed by fluorescence detection of derivatized amino acids. | Separation based on polarity followed by mass-based detection and quantification. |
| Derivatization | Pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol is required.[4][5] | Can be performed without derivatization.[6] |
| Sensitivity | High (pmol range).[4][5] | Very high, suitable for trace analysis. |
| Selectivity | Good, but may have interference from co-eluting compounds. | Excellent, based on mass-to-charge ratio. |
| Instrumentation | UHPLC system with a fluorescence detector.[4] | UPLC system coupled to a tandem mass spectrometer.[6] |
| Typical Application | Quantification of amino acids in cell culture media and fermentation broths.[4] | Amino acid profiling in plasma and other biological fluids.[6] |
Experimental Protocols
UHPLC Method for Norleucine and Norvaline Analysis[5][6]
1. Sample Preparation and Derivatization:
-
Mix 30 µL of the sample with 30 µL of OPA reagent (ortho-phthaldialdehyde and 2-mercaptoethanol).
-
Allow the reaction to proceed for 30 seconds at room temperature before injection.
2. Chromatographic Conditions:
-
Column: Sub-2 µm C18 reverse-phase column.
-
Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2) / tetrahydrofuran (95:5, v/v).
-
Mobile Phase B: 25 mM sodium phosphate buffer (pH 7.2) / methanol / acetonitrile (50:35:15, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0–0.6 min: 10% B
-
0.6–9.0 min: 50% B
-
9.0–48 min: 60% B
-
48.0–51.0 min: 100% B
-
51.0–56.0 min: 100% B
-
56.0–57.0 min: 10% B
-
57.0–59.9 min: 10% B
-
-
Detection: Fluorescence detection with excitation at 345 nm and emission at 455 nm.
UPLC-MS/MS Method for Direct Amino Acid Analysis[7]
1. Sample Preparation:
-
To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
Centrifuge at 4200 rpm for 10 minutes.
-
Mix a 27.5 µL aliquot of the supernatant with 2 µL of internal standard working solution and 225 µL of mobile phase B.
2. Chromatographic Conditions:
-
Column: Raptor Polar X.
-
Mobile Phase A: Water with 0.5% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient: A specific gradient is used to separate 45 amino acids in 13 minutes.
3. Mass Spectrometry Conditions:
-
Instrument: Waters ACQUITY UPLC coupled with a Xevo TQ-S mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification of each amino acid.
Signaling Pathway Involvement: mTORC1
Norleucine, similar to leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis.[2] The activation of mTOR complex 1 (mTORC1) by amino acids is a key cellular event.
Caption: Norleucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow for Norleucine Analysis
The following diagram illustrates a general workflow for the analysis of norleucine and its derivatives in a research or quality control setting.
Caption: General workflow for the analysis of norleucine derivatives.
References
- 1. L-Norleucine | TRC-N712000-100MG | LGC Standards [lgcstandards.com]
- 2. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Quantifying the optical rotation of (S)-Methyl 2-aminohexanoate hydrochloride
A Comparative Analysis of the Optical Rotation of Chiral Amino Acid Esters
An Objective Guide for Researchers in Stereoselective Synthesis
The quantification of optical activity is a cornerstone in the characterization of chiral molecules, providing a critical measure of enantiomeric purity and stereochemical configuration. For researchers and professionals in drug development and asymmetric synthesis, precise and reproducible optical rotation data are indispensable. This guide presents a comparative analysis of the specific rotation of (S)-Methyl 2-aminohexanoate hydrochloride (also known as L-Norleucine methyl ester hydrochloride), benchmarked against other common chiral amino acid methyl ester hydrochlorides.
Performance Comparison of Chiral Synthons
The specific rotation is an intrinsic property of a chiral compound and is a direct measure of its optical activity under standardized conditions.[1] The following table summarizes the specific rotation values for this compound and selected alternative chiral amino acid esters, providing a clear basis for comparison.
| Compound Name | Structure | Specific Rotation [α] (degrees) | Conditions |
| This compound | CH₃(CH₂)₃CH(NH₂)COOCH₃ · HCl | +24.5 ± 1 | c = 1.1 in Methanol[2] |
| (S)-Methyl 2-aminopropanoate hydrochloride | CH₃CH(NH₂)COOCH₃ · HCl | +6 to +8 | c = 1.6 in Methanol, 24°C[3] |
| (S)-Methyl 2-amino-4-methylpentanoate hydrochloride | (CH₃)₂CHCH₂CH(NH₂)COOCH₃ · HCl | +18.5 to +21.5 | c = 4.5 in Methanol, 20°C[4] |
| (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride | C₆H₅CH₂CH(NH₂)COOCH₃ · HCl | +37 to +39 | c = 2 in Ethanol, 20°C[5][6] |
Note: The specific rotation value can be influenced by factors such as solvent, concentration, temperature, and the wavelength of light used.[7] The conditions under which these values were measured are provided for accurate comparison.
Experimental Protocol: Determination of Optical Rotation
The following section details a standardized methodology for measuring the optical rotation of a chiral compound using a polarimeter.
I. Instrumentation and Materials
-
Instrument: Digital Polarimeter (Sodium D-line, λ = 589 nm)
-
Sample Cell: 1 decimeter (1 dm) path length
-
Solvent: Methanol (Spectroscopic Grade) or other appropriate optically inactive solvent
-
Analyte: this compound (or other chiral sample)
-
Equipment: Analytical balance, volumetric flasks, pipettes, beakers
II. Procedure
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.
-
-
Sample Preparation:
-
Accurately weigh a specific mass of the chiral analyte. For this compound, a sample to achieve a concentration of 1.1 g/100 mL is required.[2]
-
Dissolve the weighed sample in the chosen solvent (e.g., Methanol) in a volumetric flask to create a precise final volume (e.g., 10 mL). Ensure the sample is fully dissolved.
-
-
Blank Measurement (Zeroing):
-
Rinse the polarimeter cell with the pure solvent.
-
Fill the cell with the pure solvent, ensuring no air bubbles are trapped in the light path.
-
Place the filled cell into the polarimeter's sample chamber.
-
Initiate the "zero" or "blank" measurement to calibrate the instrument. This corrects for any optical rotation caused by the solvent or the cell itself.
-
-
Sample Measurement:
-
Empty the polarimeter cell and rinse it thoroughly with a small amount of the prepared sample solution.
-
Carefully fill the cell with the sample solution, again making sure to avoid air bubbles.
-
Place the sample cell back into the instrument.
-
Initiate the "measure" function. The instrument will display the observed optical rotation (α) in degrees.
-
Record the measurement along with the sample concentration and the temperature.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l * c)
-
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
-
Experimental Workflow Visualization
The logical flow of the polarimetry experiment, from initial setup to final calculation, is depicted in the diagram below.
Diagram 1: Experimental Workflow for Optical Rotation Measurement.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. L-Leucine methyl ester hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. L-Phenylalanine methyl ester hydrochloride, 98% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. A11455.09 [thermofisher.com]
- 7. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Antibody Cross-Reactivity with Peptides Containing Norleucine Methyl Ester
For researchers and professionals in drug development, ensuring antibody specificity is paramount to the validity of experimental results and the safety of therapeutics.[1][2][3] Cross-reactivity, the unintended binding of an antibody to molecules other than its designated target, can lead to false positives, misinterpretation of data, and potential off-target effects.[2][3] This guide provides a comprehensive framework for studying the cross-reactivity of antibodies with synthetic peptides, specifically focusing on those incorporating the unnatural amino acid norleucine (Nle) with a C-terminal methyl ester (OMe) modification.
Norleucine, an isomer of leucine and isoleucine, serves as a valuable tool in protein structure-function studies due to its structural similarity to these natural amino acids.[4] Investigating an antibody's ability to discriminate between a target peptide containing leucine and an analog containing norleucine provides critical insight into its binding specificity. The C-terminal methyl ester is a common modification in synthetic peptides that can also influence antibody recognition.
This guide outlines the experimental protocols necessary for such a comparative analysis, provides templates for data presentation, and illustrates key workflows and concepts using diagrams as specified.
Experimental Protocols: Assessing Cross-Reactivity
The most common and effective method for quantifying antibody cross-reactivity with peptide analogs is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5] This assay measures the ability of a free peptide (the competitor) to inhibit the binding of an antibody to a plate-bound target antigen.
Competitive ELISA Protocol
This protocol is a synthesized methodology based on standard practices for determining peptide-antibody binding specificity.[1][6][7][8]
A. Solutions and Reagents
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.[6]
-
Wash Buffer: 1X Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[8]
-
Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.[1][8]
-
Antibody Dilution Buffer: 1% BSA in PBST.[8]
-
Primary Antibody: The antibody of interest, specific to the target peptide.
-
Target Peptide Conjugate: The original target peptide (e.g., containing Leucine) conjugated to a carrier protein like BSA or KLH for coating.
-
Competitor Peptides:
-
Unconjugated Target Peptide (Positive Control)
-
Peptide with Norleucine Methyl Ester (Test Peptide)
-
Peptide with Leucine Methyl Ester (Control Peptide)
-
Unrelated Negative Control Peptide
-
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG).[1]
-
Substrate: TMB or other suitable substrate for the enzyme conjugate.[1]
-
Stop Solution: 2N H₂SO₄.[1]
B. Assay Procedure
-
Coating: Dilute the target peptide conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[1][6]
-
Washing: Discard the coating solution and wash the plate three times with 200-300 µL of Wash Buffer per well.[1][6]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.[1]
-
Washing: Repeat the wash step as in B.2.
-
Competitive Incubation:
-
Prepare serial dilutions of each competitor peptide in Antibody Dilution Buffer.
-
Prepare the primary antibody at a pre-determined optimal concentration (typically the concentration that gives 50-80% of the maximum signal in a direct ELISA).
-
In a separate plate or tubes, mix equal volumes of the diluted primary antibody with the serial dilutions of competitor peptides. Incubate this mixture for 1 hour at 37°C.
-
Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.[1]
-
-
Washing: Repeat the wash step as in B.2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[1]
-
Washing: This is a critical wash step to reduce background signal. Wash the plate five times with Wash Buffer.[6]
-
Detection: Add 100 µL of substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[6]
-
Signal Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[1]
Data Presentation and Interpretation
Quantitative data from the competitive ELISA should be analyzed to determine the concentration of each competitor peptide that causes 50% inhibition of the primary antibody binding (IC50). A lower IC50 value indicates a higher binding affinity.
Data Analysis Steps:
-
Plot the absorbance values against the logarithm of the competitor peptide concentration.
-
Fit a sigmoidal dose-response curve to the data for each peptide.
-
Determine the IC50 value from the curve for each peptide.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Test Peptide) x 100
The results should be summarized in a clear, structured table.
Table 1: Illustrative Cross-Reactivity Data for Anti-Peptide-X Antibody
| Competitor Peptide Sequence | Modification | IC50 (nM) | % Cross-Reactivity |
| H-Lys-Gly-Leu -Val-Ala-OH | None (Target) | 15.2 | 100% |
| H-Lys-Gly-Nle -Val-Ala-OMe | Norleucine, Methyl Ester | 45.6 | 33.3% |
| H-Lys-Gly-Leu -Val-Ala-OMe | Methyl Ester Control | 18.5 | 82.2% |
| H-Lys-Gly-Ile -Val-Ala-OH | Isoleucine Control | 98.9 | 15.4% |
| H-Arg-Gly-Asp-Ser-Pro-OH | Unrelated Control | >10,000 | <0.15% |
Note: Data are hypothetical and for illustrative purposes only.
Logical Framework for Assessing Cross-Reactivity
The potential for cross-reactivity arises from the structural similarity between the intended antigen and other molecules.[2] When evaluating a modified peptide, several factors must be considered, from the primary amino acid sequence to post-synthesis modifications. The decision-making process for characterizing an antibody's specificity can be visualized as a logical flow.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 4. lifetein.com [lifetein.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. affbiotech.com [affbiotech.com]
- 7. ulab360.com [ulab360.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Benchmarking the Purity of Commercial (S)-Methyl 2-aminohexanoate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-aminohexanoate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds and chiral ligands. The chemical and enantiomeric purity of this starting material is paramount, as impurities can lead to undesirable side products, lower yields, and potential safety concerns in downstream applications. This guide provides an objective comparison of the purity of commercially available this compound and its analogs, supported by detailed experimental protocols for in-house verification.
Commercial Supplier Purity Comparison
The following table summarizes the advertised purity specifications for this compound and similar compounds from various commercial suppliers. It is important to note that this data is based on publicly available information and not on direct, side-by-side experimental analysis. For lot-specific purity, always refer to the Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Compound Name | CAS Number | Advertised Purity | Notes |
| Ambeed (via Sigma-Aldrich) | This compound | 3844-54-0 | 98%[1] | Chirality specified. |
| Fluorochem | Methyl 2-aminohexanoate hydrochloride | Not specified | 95%[2] | Chirality not specified. |
| ChemScene | Methyl (S)-2-amino-2,5-dimethylhexanoate hydrochloride | 3055342-52-1 | ≥98% | A closely related analog. |
| Sigma-Aldrich | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 | 97%[3] | A closely related analog. |
| Generic Supplier | Methyl 6-aminohexanoate Hydrochloride | 1926-80-3 | >90% (Chromatographic) | An isomeric compound. |
| Sigma-Aldrich | Methyl 6-aminohexanoate hydrochloride | 1926-80-3 | ≥99.0% (AT)[4] | An isomeric compound. |
Experimental Protocols for Purity Verification
To independently verify the purity of commercial this compound, the following experimental protocols are recommended.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to identify and quantify non-enantiomeric impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard of known purity (if available)
-
Commercial sample(s) of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the commercial sample in Mobile Phase A at a concentration of 1 mg/mL.
-
If a standard is available, prepare a corresponding stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected impurities and the main peak.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the percentage of the unwanted (R)-enantiomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (screening of columns such as Chiralcel® OD-H, Chiralpak® AD, or similar is recommended)[5]
Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for acidic compounds)
-
Diethylamine (DEA) (optional, for basic compounds)
-
Racemic methyl 2-aminohexanoate hydrochloride (for method development)
-
Commercial sample(s) of this compound
Procedure:
-
Method Development (using racemic standard):
-
Screen different chiral columns with various mobile phase compositions to achieve baseline separation of the two enantiomers. A common starting point is a mixture of n-hexane and an alcohol (IPA or ethanol)[5].
-
A typical starting mobile phase is 90:10 (v/v) n-Hexane:IPA.
-
Adjust the ratio of the solvents to optimize the resolution and retention times.
-
-
Sample Preparation:
-
Dissolve the commercial sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralcel® OD-H (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: 95:5 (v/v) n-Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide (D₂O) or Methanol-d₄)
-
Internal standard of known purity with a distinct, non-overlapping signal (e.g., 1,4-dioxane or dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a known amount of the internal standard.
-
Dissolve the mixture in the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, splitting patterns, and integrations of the signals with the expected spectrum for this compound.
-
Purity Assessment:
-
Carefully examine the spectrum for any signals that do not correspond to the target compound or the solvent.
-
The purity can be estimated by comparing the integration of the product peaks to the integration of the impurity peaks. For a more accurate quantitative analysis (qNMR), compare the integration of a known proton signal from the analyte to the integration of the known proton signal from the internal standard of known weight.
-
-
Workflow for Purity Benchmarking
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.
Potential Impurities
Researchers should be aware of the following potential impurities in commercial this compound:
-
(R)-Methyl 2-aminohexanoate hydrochloride: The opposite enantiomer is often the most critical impurity, especially in chiral synthesis.
-
(S)-2-Aminohexanoic acid: The corresponding carboxylic acid may be present due to hydrolysis of the methyl ester.
-
Unreacted starting materials: Depending on the synthetic route, residual starting materials may be present.
-
Solvents: Residual solvents from the purification process may be present.
By following the protocols and workflow outlined in this guide, researchers can confidently assess the purity of their commercial this compound, ensuring the quality and reliability of their experimental results and synthetic products.
References
- 1. methyl (2S)-2-aminohexanoate hydrochloride | 3844-54-0 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 [sigmaaldrich.com]
- 4. Methyl 6-aminohexanoate = 99.0 AT 1926-80-3 [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of (S)-Methyl 2-aminohexanoate hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat (S)-Methyl 2-aminohexanoate hydrochloride as a hazardous chemical waste. Consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for detailed instructions.
This guide provides essential safety and logistical information for the proper disposal of this compound, a crucial step in maintaining a safe and compliant laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Profile
Before handling, it is critical to understand the hazard profile of this compound. According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Improper disposal, such as pouring chemicals down the drain, is strictly prohibited and can lead to significant penalties.[3]
-
Waste Identification and Classification :
-
Segregation of Waste :
-
Properly segregate chemical waste to prevent dangerous reactions.[6][7]
-
Do not mix this compound with incompatible materials. According to safety data sheets, this compound should be kept away from strong acids, bases, and oxidizing agents.[8]
-
Store this waste in a designated and properly labeled container.
-
-
Container and Labeling :
-
Use a container that is compatible with the chemical waste. The container must be in good condition, leak-proof, and have a secure lid.[5]
-
The container must be clearly labeled as "Hazardous Waste."[7] The label should also include the full chemical name: "this compound," and the date when the waste was first added to the container.[7]
-
-
Storage :
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure the storage area is cool, dry, and well-ventilated.[8] Keep the container tightly closed except when adding waste.[4][5]
-
-
Disposal Request :
Empty Container Disposal
A container that has held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing : If the chemical is considered an acute hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent that can remove the residue.[4] The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels : After decontamination, all hazardous chemical labels on the container must be defaced or removed before disposal.[4]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[9][10]
-
Clean the spill area thoroughly.
-
For detailed spill response, consult the chemical's SDS and your institution's emergency procedures.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant | [1][2] |
| Incompatible Materials | Strong acids, bases, oxidizing agents | [8] |
| Storage Conditions | Cool, dry, well-ventilated area | [8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling (S)-Methyl 2-aminohexanoate hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of (S)-Methyl 2-aminohexanoate hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is essential to minimize exposure risks.
Recommended Personal Protective Equipment:
The following table summarizes the recommended PPE for handling this compound. It is crucial to select equipment that is resistant to the chemicals being used and to consult with your institution's safety officer for specific requirements.
| Protection Type | Equipment | Specification/Standard | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Check manufacturer's chemical resistance data. | Prevents direct skin contact and irritation. |
| Laboratory coat | Standard lab coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use in poorly ventilated areas or when dust is generated. | Prevents inhalation of irritating dust particles. |
Glove Selection Considerations:
| Glove Material | General Resistance | Notes |
| Nitrile | Good resistance to oils, greases, and some acids and bases.[3] | A common and suitable choice for general laboratory use with this compound. |
| Neoprene | Good resistance to a broad range of chemicals, including acids and bases.[3] | Offers a higher level of protection than standard nitrile gloves. |
| Butyl Rubber | Excellent resistance to ketones, esters, and acids.[3] | Recommended for handling concentrated solutions or for prolonged exposure. |
Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
Storage:
-
Some sources recommend storage at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
Experimental Protocol: General Procedure for Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a building block commonly used in peptide synthesis. The following is a generalized protocol for its incorporation into a peptide chain using Fmoc-based solid-phase synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Washing solvents (e.g., DCM, Methanol)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.
-
Amino Acid Activation: In a separate vial, dissolve this compound and a coupling reagent in DMF. Add a base to neutralize the hydrochloride salt and activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours) to form the peptide bond.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, and then purify it using techniques such as HPLC.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[2][4]
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Spill Management: In case of a spill, avoid generating dust.[1] Use an inert absorbent material to clean up the spill and place it in a sealed container for disposal.[4] Ensure the area is well-ventilated.
Always follow your institution's specific guidelines for hazardous waste disposal.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
